6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-7-3-5-8(6)4-1/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWETXQBHVRWLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439869 | |
| Record name | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59646-16-1 | |
| Record name | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
One-Pot Synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the one-pot synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, a heterocyclic core of significant interest in medicinal chemistry. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and visualizes experimental workflows and relevant biological signaling pathways.
Introduction
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged structure found in numerous biologically active compounds. Derivatives have shown promise as anticancer agents, demonstrating activities such as the inhibition of the WDR5-WIN site and the blockade of androgen receptor nuclear localization.[1][2] The development of efficient, one-pot synthetic strategies is crucial for the rapid generation of diverse libraries of these compounds for drug discovery and development. This guide focuses on the most prominent and effective one-pot methods for the synthesis of this valuable heterocyclic system.
One-Pot Synthetic Methodologies
Several one-pot approaches have been developed for the synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, primarily revolving around cascade reactions and multicomponent reactions. These methods offer significant advantages in terms of operational simplicity, time efficiency, and atom economy.
Cascade [3+2] Cycloaddition and Oxidative Aromatization
A highly efficient one-pot synthesis involves a cascade of [3+2] cycloaddition and oxidative aromatization reactions. The reaction of phenacyl azides with L-proline in a suitable solvent under reflux conditions leads to the formation of the desired this compound core in high yields.[2]
Three-Component Condensation Reaction
Another powerful one-pot method is the three-component condensation of an aryl 1,2-diketone, L-proline, and ammonium acetate. This approach allows for the rapid assembly of the pyrrolo[1,2-a]imidazole scaffold from readily available starting materials.
Data Presentation
The following tables summarize the quantitative data for the key one-pot synthetic methods, allowing for easy comparison of their efficiencies and substrate scope.
Table 1: Cascade [3+2] Cycloaddition and Oxidative Aromatization of Phenacyl Azides with L-Proline
| Entry | Phenacyl Azide (Ar) | Product | Yield (%) | Reference |
| 1 | Phenyl | 3-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | High | [2] |
| 2 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | High | [2] |
| 3 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | High | [2] |
| 4 | 4-Nitrophenyl | 3-(4-Nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | High | [2] |
| 5 | 2-Naphthyl | 3-(Naphthalen-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | High | [2] |
| 6 | 2-Thienyl | 3-(Thiophen-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | High | [2] |
Note: The term "High" is used as reported in the literature; specific numerical yields were not consistently provided.
Experimental Protocols
General Experimental Workflow for One-Pot Synthesis
The following diagram illustrates a general workflow for the one-pot synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.
Caption: General experimental workflow for one-pot synthesis.
Detailed Protocol for the Synthesis of this compound (Parent Compound)
This protocol is adapted from a literature procedure and involves a two-step process that can be performed in a one-pot fashion.[3]
Step 1: Formation of the Amidine Intermediate
-
To a solution of the starting imidate (e.g., methyl 2-pyrrolidin-1-ylethanimidate) in a suitable solvent (e.g., dichloromethane), add an equimolar amount of an aminoacetaldehyde equivalent (e.g., aminoacetaldehyde dimethyl acetal) and a base (e.g., triethylamine).
-
Heat the reaction mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2 hours).
-
After the reaction is complete, remove the solvent under reduced pressure to obtain the crude amidine intermediate.
Step 2: Cyclization to the Pyrrolo[1,2-a]imidazole Core
-
To the crude amidine intermediate, add a cyclizing agent (e.g., formic acid).
-
Stir the mixture at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 20 hours).
-
After cooling to room temperature, neutralize the reaction mixture with a base (e.g., solid sodium bicarbonate) to a pH of approximately 10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as sublimation or column chromatography, to afford the pure this compound. A 60% overall yield for the two steps has been reported.[3]
Signaling Pathways and Biological Relevance
Certain derivatives of this compound have been identified as potent inhibitors of specific biological pathways implicated in cancer, highlighting their therapeutic potential.
Inhibition of the WDR5-WIN Site Signaling Pathway
Some 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have been discovered as inhibitors of the WDR5-WIN site. WDR5 is a scaffold protein that plays a crucial role in the assembly of histone methyltransferase complexes. Inhibition of the WDR5-WIN site disrupts the interaction of WDR5 with its binding partners, leading to the displacement of WDR5 from chromatin. This results in the decreased transcription of genes encoding ribosomal proteins, which in turn leads to nucleolar stress and p53-dependent apoptosis in cancer cells.[1][4][5][6][7]
Caption: WDR5-WIN site inhibition signaling cascade.
Blockade of Androgen Receptor Nuclear Localization
3-Aryl-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have been shown to block the nuclear localization of the androgen receptor (AR).[2] In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), the AR is often hyperactive and drives tumor growth. By preventing the translocation of the AR from the cytoplasm to the nucleus, these compounds inhibit its function as a transcription factor, thereby suppressing the expression of androgen-responsive genes and inhibiting cancer cell proliferation.[8][9]
Caption: Blockade of androgen receptor nuclear translocation.
Conclusion
The one-pot synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles represents a powerful and efficient strategy for accessing a class of heterocycles with significant therapeutic potential. The methodologies outlined in this guide, coupled with an understanding of their biological mechanisms of action, provide a solid foundation for researchers and drug development professionals to design and synthesize novel derivatives for further investigation. The continued exploration of one-pot synthetic routes will undoubtedly accelerate the discovery of new drug candidates based on this promising scaffold.
References
- 1. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 5. Targeting WDR5: A WINning Anti-Cancer Strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Androgen Receptor Nuclear Localization and Castration Resistant Prostate Tumor Growth by Pyrroloimidazole-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole from L-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the bicyclic heteroaromatic compound 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a significant scaffold in medicinal chemistry, from the readily available chiral precursor, L-proline. This document provides a comprehensive overview of a key synthetic strategy, detailed experimental protocols, and quantitative data to support researchers in the fields of organic synthesis and drug development.
Introduction
The this compound core is a privileged scaffold found in a variety of biologically active compounds. Its rigid, bicyclic structure and diverse substitution possibilities make it an attractive target for the development of novel therapeutic agents. L-proline, a naturally occurring amino acid, serves as a versatile and enantiomerically pure starting material for the stereocontrolled synthesis of this important heterocyclic system. This guide focuses on a robust and efficient synthetic route involving a multi-component reaction strategy.
Synthetic Pathway Overview
The synthesis of this compound from L-proline can be achieved through a one-pot, three-component condensation reaction. This approach involves the reaction of an aryl 1,2-diketone, L-proline, and ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base from L-proline and the diketone, followed by cyclization with ammonia (from ammonium acetate) to form the imidazole ring. A subsequent dehydration step yields the final aromatic pyrrolo[1,2-a]imidazole core.
A logical workflow for this synthesis is depicted below:
Caption: Workflow for the one-pot synthesis of this compound derivatives.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of 2,3-disubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles via a one-pot, three-component condensation.
Materials:
-
Aryl 1,2-diketone (e.g., Benzil)
-
L-proline
-
Ammonium Acetate (NH₄OAc)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl 1,2-diketone (1.0 mmol), L-proline (1.0 mmol), and ammonium acetate (1.0 mmol).
-
Solvent Addition: Add glacial acetic acid (5 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-disubstituted this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various 2,3-disubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles using the one-pot, three-component condensation method.[1]
| Entry | Aryl 1,2-diketone | Product | Yield (%) |
| 1 | Benzil | 2,3-Diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | 85 |
| 2 | 4,4'-Dimethoxybenzil | 2,3-Bis(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | 88 |
| 3 | 4,4'-Dichlorobenzil | 2,3-Bis(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | 82 |
| 4 | Anisil | 2-(4-Methoxyphenyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | 86 |
Signaling Pathway and Reaction Mechanism
The formation of the this compound core proceeds through a well-established reaction mechanism. The key steps are illustrated in the diagram below.
Caption: Proposed mechanism for the three-component synthesis of the pyrrolo[1,2-a]imidazole core.
Conclusion
This technical guide provides a comprehensive overview of a reliable and high-yielding method for the synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles from L-proline. The one-pot, three-component condensation reaction is an efficient strategy for accessing a variety of derivatives of this important heterocyclic scaffold. The detailed experimental protocol and summarized quantitative data offer a practical resource for researchers engaged in the synthesis of novel compounds for potential therapeutic applications. The provided diagrams illustrate the overall workflow and the underlying reaction mechanism, facilitating a deeper understanding of the synthetic process.
References
An In-depth Technical Guide on the Crystal Structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
This guide provides a comprehensive overview of the crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, tailored for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for its synthesis and crystallization, and visual representations of the experimental workflow.
Crystal Structure and Properties
This compound, with the chemical formula C₆H₈N₂, possesses a crystal structure characterized by a monoclinic system.[1][2][3][4] At a temperature of 100 K, its symmetry is defined by the P2₁/n space group.[1][2][3][4] The molecule features an envelope conformation in its pyrrolidine ring, a structural feature that may contribute to the relief of torsional strain.[1][2][3][4] The cohesion of the crystal is maintained by C—H⋯N hydrogen bonds.[1][2][3][4] This fused ring system is noted for providing stability to the α-carbon atom attached to the non-bridging nitrogen of the imidazole ring, which is a point of interest for its electrochemical applications, such as in electrolytes for fuel cells and batteries.[1][2][3][4]
The quantitative crystallographic data for this compound is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Temperature | 100 K |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| α (°) | 90 |
| β (°) | Data not available in search results |
| γ (°) | 90 |
| Volume (ų) | Data not available in search results |
| Z | Data not available in search results |
| Density (calculated) (g/cm³) | Data not available in search results |
| Melting Point | 338 K[1][4] |
Note: Detailed unit cell dimensions (a, b, c, β) and other derived crystallographic parameters were not explicitly found in the provided search snippets. For complete crystallographic data, referring to the Cambridge Crystallographic Data Centre (CCDC) reference 1912032 is recommended.[1]
Experimental Protocols
The synthesis and crystallization of this compound involves a multi-step process.[1]
The synthesis commences with the formation of an imidate. While the specific reactants for the imidate synthesis are not detailed in the provided text, the resulting white precipitate is washed with ether and dried under vacuum.[1]
To a solution of the imidate (34 g, 198 mmol) in dichloromethane (200 ml), aminoacetaldehyde (20.78 g, 198 mmol) and triethylamine (60 g, 593 mmol) are added.[1] The mixture is heated to 333 K for 2 hours to yield the amidine intermediate, which is then dried under vacuum.[1]
The amidine intermediate is subsequently stirred in formic acid at 353 K for 20 hours.[1] Following this, solid sodium bicarbonate is added to the solution to adjust the pH to 10.[1][4] The product is extracted with dichloromethane (3 x 100 ml) and the organic layers are dried over anhydrous Na₂SO₄.[1][4] After filtration and evaporation under reduced pressure, the resulting solid is purified by sublimation to afford the crystalline product.[1][4]
Single crystals of this compound suitable for X-ray diffraction are grown by slow sublimation at 313 K and 1.5 mbar, yielding large, colorless prisms.[1][4]
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis and crystallization of this compound.
Caption: Workflow for the synthesis and crystallization of this compound.
Signaling Pathway Involvement
Derivatives of this compound have been investigated for their biological activity. For instance, certain derivatives have been identified as inhibitors of necroptosis, a form of programmed cell death.[5] Necroptosis is typically mediated by the receptor-interacting protein kinase (RIPK) family.[5] In the tumor necrosis factor-α (TNF-α) mediated pathway, RIPK1 plays a crucial role.[5] Some 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives have been shown to be potent inhibitors of RIPK1.[5] Additionally, 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have been discovered as inhibitors of the WDR5 WIN-site, which is a target in cancer therapy.
The diagram below provides a simplified overview of a generic signaling pathway where such inhibitors might act.
Caption: Inhibition of a kinase-mediated signaling pathway by a derivative of the core compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectral Landscape: A Technical Guide to ¹H and ¹³C NMR Characterization of 3-Aryl-5H-pyrrolo[1,2-a]imidazole Salts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3-aryl-5H-pyrrolo[1,2-a]imidazole salts. This class of heterocyclic compounds is of significant interest in medicinal chemistry, and a thorough understanding of their spectral features is crucial for their unambiguous identification, purity assessment, and structural elucidation. This document outlines detailed experimental protocols, presents a comparative analysis of NMR data for a series of derivatives, and illustrates the typical workflow for NMR characterization.
Introduction
3-Aryl-5H-pyrrolo[1,2-a]imidazole salts are a class of nitrogen-containing heterocyclic compounds that have garnered attention for their potential biological activities.[1][2][3][4][5][6][7] The structural complexity and the presence of a positive charge on the imidazole ring give rise to distinct NMR spectral patterns. ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification and analysis of these molecules. This guide will delve into the key spectral features that define this scaffold and its substituted analogues.
Experimental Protocols
The successful acquisition of high-quality NMR spectra is contingent on meticulous sample preparation and the appropriate selection of experimental parameters.
Synthesis of 3-Aryl-5H-pyrrolo[1,2-a]imidazole Salts
A general and efficient method for the synthesis of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts involves the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating agents.[1][4]
General Synthetic Procedure:
-
A mixture of the appropriate 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (1.0 eq.) and the desired alkylating reagent (1.0-1.2 eq.) is prepared in a suitable solvent, such as ethyl acetate or acetonitrile.
-
The reaction mixture is then heated under reflux for a period of 2 to 6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethyl acetate, diethyl ether) to remove any unreacted starting materials.
-
Finally, the salt is purified by recrystallization from an appropriate solvent, such as isopropanol or ethanol, to yield the pure 3-aryl-5H-pyrrolo[1,2-a]imidazole salt.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following protocol is recommended for 3-aryl-5H-pyrrolo[1,2-a]imidazole salts.
Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the 3-aryl-5H-pyrrolo[1,2-a]imidazole salt for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the salt. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its high polarity and ability to dissolve a wide range of organic salts. Other potential solvents include methanol-d₄ (CD₃OD) and deuterium oxide (D₂O), depending on the salt's solubility.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following parameters are provided as a general guideline for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans (NS) | 16-64 | 1024-4096 |
| Relaxation Delay (D1) | 1.0 s | 2.0 s |
| Acquisition Time (AQ) | ~4 s | ~1 s |
| Spectral Width (SW) | 16 ppm | 240 ppm |
| Temperature | 298 K | 298 K |
NMR Data Presentation and Interpretation
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. For 3-aryl-5H-pyrrolo[1,2-a]imidazole salts, characteristic chemical shift ranges are observed for different parts of the molecule.
General Spectral Features
In the ¹H NMR spectra of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, the signals corresponding to the saturated pyrrole ring protons are typically observed in the range of 2.75–4.57 ppm.[1][4] The two-proton singlet of the methylene group adjacent to the quaternary nitrogen (N⁺CH₂) generally appears between 5.24–5.26 ppm.[1][4] A key diagnostic signal is the one-proton singlet of the imidazole C2-H, which resonates downfield in the region of 7.98–8.24 ppm.[1][4] The precise chemical shift of this proton is influenced by the electronic nature of the substituents on the 3-aryl ring.[1][4]
Tabulated NMR Data
The following tables summarize the ¹H and ¹³C NMR data for a series of 3-aryl-5H-pyrrolo[1,2-a]imidazole salts with varying substituents on the aryl ring. All spectra were recorded in DMSO-d₆.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆) of 3-Aryl-5H-pyrrolo[1,2-a]imidazole Salts
| Compound | Ar Substituent | δ H-2 (s, 1H) | δ N⁺CH₂ (s, 2H) | δ 5-CH₂ (t, 2H) | δ 7-CH₂ (t, 2H) | δ 6-CH₂ (m, 2H) | δ Ar-H (m) | Other Signals |
| 1 | 4-F | 8.09 | 5.24 | 4.53 (J = 7.6 Hz) | 3.26 (J = 7.6 Hz) | 2.75 | 6.96-7.77 (13H) | 11.2 (s, 1H, NH) |
| 2 | 4-Cl | 8.15 | 5.24 | 4.54 (J = 7.6 Hz) | 3.26 (J = 7.6 Hz) | 2.75 | 6.96-7.74 (13H) | 11.20 (s, 1H, NH) |
| 3 | 4-OCH₃ | 7.98 | 5.22 | 4.50 (J = 7.3 Hz) | 3.24 (J = 7.3 Hz) | 2.75 | 6.96-7.69 (13H) | 11.10 (s, 1H, NH), 3.83 (s, 3H, OCH₃) |
| 4 | 4-CH₃ | - | 5.23 | 4.52 (J = 7.4 Hz) | 3.25 (J = 7.4 Hz) | 2.75 | 6.96-7.69 (13H) | 8.04 (s, 1H, H-2), 2.38 (s, 3H, CH₃) |
Data for compounds 1, 2, and 3 are from Demchenko et al. (2021)[1][4]. Data for compound 4 is from the same source[8].
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆) of 3-Aryl-5H-pyrrolo[1,2-a]imidazole Salts
| Compound | Ar Substituent | δ C-2 | δ C-3 | δ C-5 | δ C-6 | δ C-7 | δ N⁺CH₂ | δ Ar-C | Other Signals |
| 1 | 4-F | 123.1 | 116.4, 116.6, 128.9, 129.0, 129.1, 130.0, 134.3, 152.2, 154.5, 157.1, 161.4, 163.8 | 48.5 | 23.2 | 25.6 | 50.8 | 118.0, 119.4, 121.0, 122.68, 122.71, 123.3 | 163.1 (C=O) |
| 2 | 4-Cl | 123.8 | 125.0, 128.1, 129.0, 129.4, 129.9, 134.2, 134.3, 152.2, 154.8, 157.1 | 48.7 | 23.2 | 25.6 | 50.8 | 118.0, 119.4, 121.0, 123.1 | 163.1 (C=O) |
| 3 | 4-OCH₃ | 122.2 | 114.8, 118.4, 128.0, 129.9, 130.0, 134.3, 152.1, 154.0, 157.2, 160.1 | 48.4 | 23.1 | 25.6 | 50.7 | 117.9, 118.0, 119.4, 121.0 | 55.4 (OCH₃), 163.2 (C=O) |
Data for compounds 1, 2, and 3 are from Demchenko et al. (2021)[1][4].
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes in the NMR characterization of 3-aryl-5H-pyrrolo[1,2-a]imidazole salts.
Caption: Workflow for the synthesis and NMR characterization of 3-aryl-5H-pyrrolo[1,2-a]imidazole salts.
Caption: Key ¹H NMR signals and their typical chemical shift ranges for the 3-aryl-5H-pyrrolo[1,2-a]imidazole salt core.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR characterization of 3-aryl-5H-pyrrolo[1,2-a]imidazole salts. The presented data and protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. A systematic approach to synthesis, sample preparation, and data acquisition, coupled with a thorough understanding of the characteristic spectral features, is paramount for the successful and efficient characterization of this important class of heterocyclic compounds. Further investigations with a broader range of substituents and advanced 2D NMR techniques will continue to enrich our understanding of the structure-property relationships within this chemical space.
References
- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 2. r-nmr.eu [r-nmr.eu]
- 3. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5 H-pyrrolo[1,2- a]imidazole and 5 H-Imidazo[1,2- a]azepine Quaternary Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
molecular formula and weight of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. This bicyclic heterocyclic compound serves as a crucial scaffold in medicinal chemistry and materials science, with derivatives showing promise in areas ranging from cognitive enhancement to cancer therapy and the development of ionic liquids.
Chemical Properties
The fundamental chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₆H₈N₂[1][2][3] |
| Molecular Weight | 108.143 g/mol [1] |
| Exact Mass | 108.068748264 |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a multi-step process starting from an imidate, which is then reacted with aminoacetaldehyde to form an amidine intermediate, followed by cyclization.
The following diagram illustrates the key stages in the synthesis of this compound.
The following protocol is based on a reported synthesis of this compound.[2]
Step 1: Formation of the Amidine Intermediate
-
Dissolve the starting imidate (34 g, 198 mmol) in dichloromethane (200 ml).
-
To this solution, add aminoacetaldehyde (20.78 g, 198 mmol) and triethylamine (60 g, 593 mmol).
-
Heat the reaction mixture to 333 K for 2 hours.
-
After the reaction, the resulting amidine intermediary is dried under a vacuum.
Step 2: Cyclization and Purification
-
Stir the dried amidine intermediate in formic acid at 353 K for 20 hours.
-
After the cyclization reaction, add solid sodium bicarbonate to the solution to raise the pH to 10.
-
Extract the aqueous solution with dichloromethane (3 x 100 ml).
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
The crude product is then purified by sublimation to yield a crystalline solid of this compound.
Applications in Research and Development
The this compound scaffold is of significant interest due to its presence in various biologically active molecules and its utility in materials science.
-
Medicinal Chemistry: Derivatives of this compound have been investigated as potent cognition enhancers.[4] For instance, dimiracetam, a nootropic drug, belongs to this class of compounds. Additionally, certain derivatives have been identified as WDR5 WIN-site inhibitors, presenting a potential therapeutic target in various cancers.
-
Antimicrobial Agents: Quaternary salts of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have been synthesized and shown to possess antibacterial and antifungal activities.
-
Materials Science: The fused ring system of this compound provides stability that is of interest for electrochemical applications. It is being explored as a cation moiety in the design of ionic liquids, which have applications in fuel cells, batteries, and as electrolytes for electrodeposition.[2]
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is a heterocyclic organic compound of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, methods of synthesis, and known biological activities. The document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and related molecules. While extensive data on this specific compound is still emerging, this guide consolidates the available information and provides context based on related structures.
Physicochemical Properties
The physical and chemical characteristics of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol are foundational to its application in research and development. While experimental data for some properties of this specific molecule are not widely published, a combination of data from suppliers and computational models provides a solid profile.
Table 1: Physical and Chemical Properties of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | PubChem[1] |
| Molecular Weight | 124.14 g/mol | PubChem[1], Sigma-Aldrich[2] |
| CAS Number | 1378606-06-4 | PubChem[1], Sigma-Aldrich[2] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Purity | Typically ≥95% | Sigma-Aldrich[2], Fluorochem[3] |
| Melting Point | Data not available. For the related compound 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (without the -OH group), the melting point is 65 °C (338 K). | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. General solubility for similar small molecules suggests likely solubility in polar organic solvents. | |
| Computed LogP | -0.6 to -0.49 | PubChem[1], Fluorochem[3] |
| Hydrogen Bond Donors | 1 | Fluorochem[3] |
| Hydrogen Bond Acceptors | 2 | Fluorochem[3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C. | Sigma-Aldrich[2] |
Experimental Protocols: Synthesis
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol can be achieved through various synthetic routes, often involving the cyclization of a pyrrolidine precursor. A general, representative protocol based on published methods for related dihydropyrroloimidazoles is described below.[5]
General Synthetic Protocol for Dihydropyrrolo[1,2-a]imidazoles
This protocol outlines a common strategy for the synthesis of the dihydropyrrolo[1,2-a]imidazole core structure.
Caption: Generalized synthetic workflow for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol.
Methodology:
-
Protection and Imidate Formation: 4-hydroxypyrrolidin-2-one is first protected, for instance, through silylation, to shield the hydroxyl group. The resulting protected lactam is then converted into a cyclic imidate using a suitable reagent like Meerwein's salt or a similar activating agent.
-
Amidine Synthesis: The cyclic imidate is reacted with an aminoacetaldehyde equivalent, such as aminoacetaldehyde dimethyl acetal, in an appropriate solvent. This reaction forms an amidine intermediate.
-
Cyclization and Deprotection: The amidine intermediate undergoes an acid-catalyzed intramolecular cyclization. The acidic conditions also facilitate the removal of the silyl protecting group, yielding the final product, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol.
-
Purification: The crude product is then purified using standard laboratory techniques such as column chromatography or recrystallization to yield the pure compound.
Biological Activity and Signaling Pathways
Derivatives of the pyrrolo[1,2-a]imidazole scaffold have demonstrated a range of biological activities. While specific studies on 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol are limited, related compounds have been identified as inhibitors of the NLRP3 inflammasome and as modulators of the STING signaling pathway through the inhibition of ENPP1.[6]
Inhibition of the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[7][8] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Pyrrolo[1,2-a]imidazole derivatives have been identified as potential inhibitors of this pathway.
Caption: Potential inhibition of the NLRP3 inflammasome signaling pathway.
The proposed mechanism of action for pyrrolo[1,2-a]imidazole derivatives as NLRP3 inhibitors likely involves interference with the assembly or activation of the inflammasome complex, thereby preventing the downstream activation of Caspase-1 and the subsequent release of inflammatory cytokines.
Modulation of the STING Pathway via ENPP1 Inhibition
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines, which are essential for anti-tumor and anti-viral responses.[9][10] Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of this pathway, as it hydrolyzes the STING agonist 2'3'-cGAMP.[6][11] Inhibition of ENPP1 can therefore enhance STING-mediated immune responses, making it an attractive target for cancer immunotherapy.
Caption: Potential modulation of the STING pathway via ENPP1 inhibition.
By inhibiting ENPP1, pyrrolo[1,2-a]imidazole derivatives could prevent the degradation of 2'3'-cGAMP, leading to sustained activation of the STING pathway. This would result in enhanced production of type I interferons, promoting an anti-tumor immune response.
Conclusion
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol represents a promising scaffold in medicinal chemistry. While a complete experimental dataset for this specific molecule is still under development, the known properties and the biological activities of related compounds highlight its potential for the development of novel therapeutics, particularly in the areas of inflammation and immuno-oncology. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological and pharmacological profiles. This guide serves as a foundational reference to stimulate and support these future investigations.
References
- 1. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | C6H8N2O | CID 67356950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | 1378606-06-4 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 5H-Pyrrolo[1,2-a]imidazol-6-ol,6,7-dihydro-,(R)-(9CI)(196862-45-0) 1H NMR [m.chemicalbook.com]
- 5. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting STING signaling for the optimal cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cGAS‒STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Catalyst-Free Regioselective Synthesis of Pyrrolo[1,2-a]imidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a highly efficient and regioselective catalyst-free method for the synthesis of pyrrolo[1,2-a]imidazoles. This approach offers significant advantages, including high yields, simple work-up procedures, and the avoidance of metal catalysts, aligning with the principles of green chemistry. The core of this methodology lies in the reaction of heterocyclic ketene aminals (HKAs) with specific α,β-unsaturated carbonyl compounds.
Core Synthesis Methodology
A concise and efficient synthesis of pyrrolo[1,2-a]imidazoles has been developed through the regioselective aza-ene additions and subsequent cyclocondensation reactions of heterocyclic ketene aminals with ethyl 3-benzoylacrylate or methyl acetylacrylate derivatives under catalyst-free conditions.[1][2] This method has been shown to produce high regioselectivity and good yields.[1][2]
The general reaction scheme is as follows:
Caption: General Reaction Scheme for Catalyst-Free Synthesis.
Experimental Protocols
General Procedure for the Synthesis of Pyrrolo[1,2-a]imidazoles
The following is a general experimental protocol based on established literature.[2]
Materials:
-
Heterocyclic ketene aminal (HKA) (1.0 mmol)
-
Ethyl 3-benzoylacrylate or methyl acetylacrylate derivative (1.0 mmol)
-
Acetonitrile (CH3CN) (5 mL)
Procedure:
-
A mixture of the heterocyclic ketene aminal (1.0 mmol) and the acrylate derivative (1.0 mmol) is added to a round-bottom flask.
-
Acetonitrile (5 mL) is added to the flask.
-
The reaction mixture is stirred at reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired pyrrolo[1,2-a]imidazole derivative.
Quantitative Data Summary
The efficiency of this catalyst-free synthesis is highlighted by the yields and reaction times for various substrates. The following table summarizes the quantitative data for the synthesis of a range of pyrrolo[1,2-a]imidazole derivatives.
| Entry | Heterocyclic Ketene Aminal (HKA) | Acrylate Derivative | Product | Time (h) | Yield (%) |
| 1 | 1a | 4a | 5a | 1 | 98 |
| 2 | 1b | 4a | 5b | 1 | 95 |
| 3 | 1c | 4a | 5c | 1.5 | 96 |
| 4 | 1d | 4a | 5d | 1.5 | 93 |
| 5 | 1e | 4a | 5e | 2 | 91 |
| 6 | 1a | 4b | 6a | 1 | 97 |
| 7 | 1b | 4b | 6b | 1 | 96 |
| 8 | 1c | 4b | 6c | 1.5 | 95 |
| 9 | 1d | 4b | 6d | 1.5 | 94 |
| 10 | 1e | 4b | 6e | 2 | 92 |
Data extracted from literature reports.[2] HKA and acrylate structures correspond to those in the cited reference.
Reaction Mechanism and Signaling Pathway
The proposed reaction mechanism involves two key steps: an aza-ene addition followed by an intramolecular cyclocondensation.
Caption: Proposed Reaction Mechanism.
Initially, the α-carbon of the heterocyclic ketene aminal attacks the double bond of the acrylate derivative in an aza-ene addition reaction to form an intermediate.[2] This intermediate then undergoes an imine-enamine tautomerization to yield a key compound.[2] The final step involves an intramolecular N-cyclization of the ketonic carbonyl group, followed by dehydration to furnish the aromatic pyrrolo[1,2-a]imidazole ring system.[2]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the synthesis and purification of pyrrolo[1,2-a]imidazoles using this catalyst-free method.
Caption: Experimental Workflow Diagram.
Conclusion
The catalyst-free regioselective synthesis of pyrrolo[1,2-a]imidazoles from heterocyclic ketene aminals and acrylate derivatives represents a significant advancement in heterocyclic chemistry. The methodology is robust, high-yielding, and environmentally friendly. This technical guide provides researchers and drug development professionals with the essential information to implement this efficient synthetic strategy for accessing this important class of compounds, which are known to be key structural motifs in numerous biologically active molecules.
References
A Technical Guide to the Stereoselective Synthesis of 5-Substituted Pyrrolo[1,2-c]imidazol-3-ones
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-c]imidazol-3-one scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Its rigid, bicyclic structure and the potential for stereogenic centers make it an attractive framework for the development of novel therapeutic agents and chiral ligands. In particular, the stereoselective synthesis of 5-substituted derivatives has garnered attention as it provides access to enantiomerically pure compounds that can serve as precursors to chiral N-heterocyclic carbenes (NHCs), which are valuable in asymmetric catalysis. This guide provides an in-depth overview of the key stereoselective methodologies for the synthesis of these important compounds, complete with experimental protocols and comparative data.
Core Synthetic Strategies
The primary approach to achieving stereoselectivity at the C-5 position of the pyrrolo[1,2-c]imidazol-3-one core involves the stereocontrolled deprotonation of a prochiral starting material, followed by quenching with an electrophile. Two main strategies have proven effective: diastereoselective lithiation guided by a chiral auxiliary and enantioselective lithiation using a chiral ligand.
Diastereoselective Synthesis via Chiral Auxiliary Control
This method employs a chiral auxiliary attached to one of the nitrogen atoms of the pyrrolo[1,2-c]imidazol-3-one ring system to direct the approach of the base and subsequent electrophile. A notable example is the use of a chiral phenylethylamine-derived auxiliary.
Reaction Workflow:
Caption: Diastereoselective synthesis workflow.
Quantitative Data Summary:
The diastereoselectivity of this process is highly dependent on the nature of the chiral auxiliary, the organolithium base, and the electrophile used.
| Entry | Chiral Auxiliary | Base | Electrophile (E+) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (R)-1-Phenylethyl | n-BuLi | MeI | 5-Methyl | 75 | >95:5 |
| 2 | (R)-1-Phenylethyl | n-BuLi | EtI | 5-Ethyl | 70 | >95:5 |
| 3 | (R)-1-Phenylethyl | s-BuLi | BnBr | 5-Benzyl | 65 | >95:5 |
Experimental Protocol: General Procedure for Diastereoselective Alkylation
To a solution of the chiral auxiliary-substituted pyrrolo[1,2-c]imidazol-3-one (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at -78 °C under an argon atmosphere is added the organolithium base (1.1 mmol) dropwise. The resulting solution is stirred at -78 °C for 1 hour, after which the electrophile (1.2 mmol) is added. The reaction mixture is stirred for an additional 2-4 hours at -78 °C before being quenched with a saturated aqueous solution of ammonium chloride (10 mL). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 5-substituted pyrrolo[1,2-c]imidazol-3-one. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Enantioselective Synthesis via Chiral Ligand-Mediated Deprotonation
This strategy involves the use of a chiral ligand, such as (-)-sparteine, to form a complex with an organolithium base (e.g., s-BuLi). This chiral complex then selectively removes one of the two enantiotopic protons at the C-5 position, leading to an enantioenriched lithium enolate that can be trapped with an electrophile.
Reaction Workflow:
Caption: Enantioselective synthesis workflow.
Quantitative Data Summary:
The success of this method is highly dependent on the substrate, particularly the N-substituent, and the reaction conditions. The use of (-)-sparteine is crucial for achieving high enantioselectivity.[1]
| Entry | N-Substituent | Electrophile (E+) | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | Boc | MeI | 5-Methyl | 80 | 90 |
| 2 | Boc | EtI | 5-Ethyl | 78 | 88 |
| 3 | Benzyl | MeI | 5-Methyl | 72 | 85 |
Experimental Protocol: General Procedure for Enantioselective Alkylation
To a solution of (-)-sparteine (1.2 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere is added s-BuLi (1.1 mmol, as a solution in cyclohexane) dropwise. The mixture is stirred for 30 minutes at -78 °C. A solution of the N-substituted pyrrolo[1,2-c]imidazol-3-one (1.0 mmol) in anhydrous diethyl ether (5 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours, followed by the addition of the electrophile (1.5 mmol). After stirring for an additional 3-5 hours at -78 °C, the reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL). The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield the enantioenriched 5-substituted product. The enantiomeric excess is determined by chiral HPLC analysis.
Conversion to Chiral N-Heterocyclic Carbene Precursors
A key application of the stereoselectively synthesized 5-substituted pyrrolo[1,2-c]imidazol-3-ones is their conversion into chiral 3-chloro-pyrroloimidazolinium salts. These salts are direct precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in asymmetric metal catalysis and as organocatalysts.[1][2]
Reaction Workflow for Salt Formation:
Caption: Synthesis of chiral NHC precursors.
Experimental Protocol: Synthesis of 3-Chloro-pyrroloimidazolinium Salts
The enantioenriched 5-substituted pyrrolo[1,2-c]imidazol-3-one (1.0 mmol) is treated with phosphorus oxychloride (POCl₃, 3.0 mL) at reflux for 2-4 hours. After cooling to room temperature, the excess POCl₃ is removed under reduced pressure. The resulting residue is triturated with anhydrous diethyl ether to afford the crude salt, which can be further purified by recrystallization.
Conclusion
The stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones is a pivotal area of research, providing access to valuable chiral building blocks. The methodologies outlined in this guide, namely diastereoselective and enantioselective lithiation, offer robust and reliable routes to these compounds with high levels of stereocontrol. The subsequent conversion of these products into chiral NHC precatalysts underscores their importance in the development of new asymmetric catalytic systems.[1] For researchers in drug discovery and materials science, these synthetic strategies provide a powerful toolkit for the creation of novel, stereochemically defined molecules with a wide range of potential applications.
References
An In-depth Technical Guide to the Synthesis of Enamides via Dehydration of 2-(2-oxopyrrolidin-1-yl)acetamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of enamides through the dehydration of 2-(2-oxopyrrolidin-1-yl)acetamides. Enamides are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceuticals, due to their versatile reactivity. This document details modern synthetic methodologies for this transformation, focusing on direct N-dehydrogenation techniques. It includes detailed experimental protocols, a comparative analysis of reaction conditions and yields, and schematic diagrams illustrating the reaction pathways and experimental workflows. This guide is intended to be a valuable resource for researchers in medicinal chemistry and process development, enabling the efficient synthesis of this important class of compounds.
Introduction
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds. The derivatization of this core structure is a key strategy in the discovery of new therapeutic agents. 2-(2-oxopyrrolidin-1-yl)acetamides are readily accessible intermediates that can be further functionalized to introduce diverse chemical moieties. One such functionalization is the dehydration of the acetamide side chain to form a reactive enamide.
Enamides are versatile intermediates in a variety of organic transformations, including cycloadditions, cross-coupling reactions, and asymmetric hydrogenations. Their synthesis from saturated amide precursors has traditionally been challenging, often requiring harsh conditions or multi-step sequences. However, recent advances in synthetic methodology have enabled the direct dehydrogenation of amides to enamides under mild conditions, opening up new avenues for the synthesis of complex molecules.
This guide focuses on the application of these modern methods to the dehydration of 2-(2-oxopyrrolidin-1-yl)acetamides, providing researchers with the necessary information to incorporate this key transformation into their synthetic strategies.
Synthesis of the Starting Material: 2-(2-oxopyrrolidin-1-yl)acetamide
The starting material for the dehydration reaction, 2-(2-oxopyrrolidin-1-yl)acetamide, can be synthesized via the thermal cyclization of 4-[(2-amino-2-oxoethyl)amino]butanoic acid. This precursor is obtained from the reaction of γ-aminobutyric acid (GABA) with chloroacetamide.
Experimental Protocol: Synthesis of 2-(2-oxopyrrolidin-1-yl)acetamide
-
Step 1: Synthesis of 4-[(2-amino-2-oxoethyl)amino]butanoic acid. To a solution of γ-aminobutyric acid (1.0 eq) in a suitable solvent (e.g., ethanol), is added potassium hydroxide (2.0 eq). The mixture is stirred until a clear solution is obtained. Chloroacetamide (0.5 eq) is then added, and the reaction mixture is heated to 65-75 °C for 3-4 hours. After cooling, the precipitated potassium chloride and any unreacted GABA are removed by filtration. The filtrate is then acidified with acetic acid to precipitate the product, 4-[(2-amino-2-oxoethyl)amino]butanoic acid, which is collected by filtration and dried.
-
Step 2: Thermal Cyclization. The 4-[(2-amino-2-oxoethyl)amino]butanoic acid is suspended in a high-boiling solvent such as anisole or o-xylene. The mixture is heated to reflux for a period of 2-4 hours, during which the cyclization and dehydration occur to form 2-(2-oxopyrrolidin-1-yl)acetamide. After cooling, the product can be isolated by filtration or by removal of the solvent under reduced pressure, followed by purification by crystallization or chromatography.
Dehydration of 2-(2-oxopyrrolidin-1-yl)acetamide to Enamides
Method 1: Dehydrogenation using LiHMDS and Triflic Anhydride
This method, developed by the Maulide group, has proven effective for the N-dehydrogenation of a variety of amides, including N-acylpyrrolidines. The reaction proceeds via an electrophilic activation of the amide by triflic anhydride, followed by a base-mediated elimination.
Proposed Reaction Scheme:
Methodological & Application
Application Notes and Protocols: 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole as a Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) derivatives as highly effective organocatalysts in a variety of asymmetric transformations. The unique bicyclic structure of these imidazole-based ligands offers a tunable and rigid scaffold that has proven successful in achieving high enantioselectivity in several key synthetic reactions. This document details the synthesis of these catalysts, their application in prominent asymmetric reactions, and provides specific experimental protocols.
Introduction to Chiral Bicyclic Imidazole Catalysts
Chiral this compound derivatives, often abbreviated as DPI ligands, have emerged as a powerful class of nucleophilic organocatalysts.[1][2] Their rigid bicyclic framework, coupled with the ability to readily introduce various stereodirecting groups, allows for the creation of a tailored chiral environment around the catalytically active nitrogen atom.[2] This has led to their successful application in a range of enantioselective reactions, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries.[2][3]
Different derivatives, such as Alkoxy-DPI, Acyloxy-DPI, and Cy-DPI, have been designed and synthesized to optimize reactivity and selectivity for specific transformations.[2] These catalysts operate through the formation of a chiral acyl-imidazolium intermediate, which then participates in the key stereochemistry-determining step of the reaction.
Synthesis of Chiral this compound Ligands
The synthesis of the parent this compound scaffold is well-established and can be achieved through various routes.[3] Chiral derivatives are typically prepared from a key chiral intermediate, such as (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, which can be synthesized in a few steps from commercially available starting materials.[3]
General Synthesis Workflow
The following diagram outlines a common synthetic strategy for accessing chiral DPI ligands.
Caption: General workflow for the synthesis of various chiral DPI ligands.
Experimental Protocol: Synthesis of this compound
This protocol describes a method for synthesizing the parent achiral ligand scaffold.
Materials:
-
4-chlorobutyronitrile
-
Methanol
-
Dry ether
-
Hydrogen chloride gas
-
Aminoacetaldehyde dimethyl acetal
-
Triethylamine
-
Dichloromethane
-
Formic acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Hydrogen chloride gas is bubbled through a solution of 4-chlorobutyronitrile and methanol in dry ether until saturation.
-
The reaction mixture is stirred for 24 hours at room temperature, during which a white precipitate forms.
-
The precipitate (imidate) is collected by filtration, washed with ether, and dried under vacuum.
-
The imidate is dissolved in dichloromethane, and aminoacetaldehyde dimethyl acetal and triethylamine are added.
-
The mixture is heated to 333 K for 2 hours to form the amidine intermediate, which is then dried under vacuum.
-
The crude amidine is stirred in formic acid at 353 K for 20 hours.
-
The reaction mixture is cooled, and the pH is adjusted to 10 with solid sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by sublimation to afford this compound as a crystalline solid.
Applications in Asymmetric Catalysis
Chiral DPI ligands have demonstrated remarkable efficacy in a range of important asymmetric reactions. The following sections detail their application in several key transformations, including quantitative data and experimental protocols.
Asymmetric Steglich Rearrangement
The Steglich rearrangement is a carbon-carbon bond-forming reaction involving the[4][5]-acyl migration of an O-acylated azlactone to a C-acylated azlactone. Chiral bicyclic imidazole catalysts have been successfully employed to render this transformation enantioselective, providing access to chiral α-amino acids with a quaternary stereocenter.[5]
Quantitative Data:
| Entry | Substrate (R group) | Catalyst (mol%) | Yield (%) | ee (%) |
| 1 | Phenyl | 10 | 95 | 98 |
| 2 | 4-Methoxyphenyl | 10 | 96 | 97 |
| 3 | 4-Chlorophenyl | 10 | 93 | 96 |
| 4 | 2-Naphthyl | 10 | 92 | 95 |
| 5 | Isopropyl | 10 | 85 | 92 |
Experimental Protocol:
Materials:
-
O-acylated azlactone substrate (1.0 equiv)
-
Chiral Alkoxy-DPI catalyst (e.g., (R)-alkoxy-DPI, 0.1 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the O-acylated azlactone substrate and the chiral Alkoxy-DPI catalyst.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the C-acylated azlactone.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Enantioselective Black Rearrangement
The Black rearrangement involves the[4][5]-acyl migration of O-acylated benzofuran-2(3H)-ones to generate 3-acyl-3-substituted-benzofuran-2(3H)-ones bearing a quaternary stereocenter. Chiral Acyloxy-DPI catalysts have been shown to be highly effective for this transformation.[4]
Quantitative Data:
| Entry | Substrate (R¹ group) | Substrate (R² group) | Catalyst (mol%) | Yield (%) | ee (%) |
| 1 | Methyl | Phenyl | 10 | 85 | 88 |
| 2 | Ethyl | Phenyl | 10 | 82 | 86 |
| 3 | Benzyl | Phenyl | 10 | 88 | 85 |
| 4 | Methyl | 4-Chlorophenyl | 10 | 79 | 82 |
| 5 | Methyl | 2-Thienyl | 10 | 75 | 80 |
Experimental Protocol:
Materials:
-
O-acylated benzofuranone substrate (1.0 equiv)
-
Chiral Acyloxy-DPI catalyst (e.g., (R)-AcO-DPI, 0.1 equiv)
-
Anhydrous solvent (e.g., tert-amyl alcohol)
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, combine the O-acylated benzofuranone and the chiral Acyloxy-DPI catalyst in a reaction vial.
-
Add the anhydrous solvent and seal the vial.
-
Stir the reaction mixture at 0 °C for 36 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Dynamic Kinetic Resolution of 3-Hydroxyphthalides
Chiral Cy-DPI catalysts have been successfully applied to the dynamic kinetic resolution of 3-hydroxyphthalides through enantioselective acylation. This process allows for the conversion of a racemic starting material into a single enantiomer of the acylated product in high yield and enantioselectivity.
Quantitative Data:
| Entry | Substrate (R group) | Acylating Agent | Catalyst (mol%) | Yield (%) | ee (%) |
| 1 | H | Acetic Anhydride | 5 | 98 | 99 |
| 2 | 5-Methoxy | Acetic Anhydride | 5 | 97 | 98 |
| 3 | 6-Chloro | Acetic Anhydride | 5 | 95 | 99 |
| 4 | 7-Fluoro | Acetic Anhydride | 5 | 96 | 97 |
| 5 | 5,6-Dimethyl | Acetic Anhydride | 5 | 94 | 98 |
Experimental Protocol:
Materials:
-
Racemic 3-hydroxyphthalide (1.0 equiv)
-
Chiral Cy-DPI catalyst (0.05 equiv)
-
Acetic anhydride (1.5 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Inert atmosphere
Procedure:
-
To a solution of the racemic 3-hydroxyphthalide in anhydrous CH₂Cl₂ under an inert atmosphere, add the chiral Cy-DPI catalyst.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add acetic anhydride dropwise.
-
Stir the reaction at this temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Reaction Mechanisms and Logical Relationships
The catalytic cycle for these reactions generally involves the formation of a chiral N-acylimidazolium intermediate, which is key to the enantioselective outcome.
Caption: Generalized catalytic cycle for DPI-catalyzed asymmetric reactions.
Conclusion
This compound derivatives have proven to be a versatile and highly effective class of chiral organocatalysts. Their modular synthesis allows for fine-tuning of the catalyst structure to achieve optimal performance in a variety of important asymmetric transformations. The high yields and excellent enantioselectivities obtained in reactions such as the Steglich and Black rearrangements, as well as in dynamic kinetic resolutions, highlight their significant potential for the efficient synthesis of complex chiral molecules in both academic and industrial settings. Further exploration of their catalytic capabilities in other asymmetric reactions is a promising area for future research.
References
- 1. Enantioselective Black rearrangement catalyzed by chiral bicyclic imidazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective Black rearrangement catalyzed by chiral bicyclic imidazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Chiral bicycle imidazole nucleophilic catalysts: rational design, facile synthesis, and successful application in asymmetric Steglich rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol as a Catalyst in the Morita-Baylis-Hillman Reaction
Introduction
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, a bicyclic imidazolyl alcohol, has emerged as a highly effective organocatalyst for the Morita-Baylis-Hillman (MBH) reaction. This phosphorus-free catalyst has demonstrated particular efficacy in promoting the reaction between challenging substrates, such as cyclic α,β-unsaturated ketones (cyclic enones) and various aldehydes, in an aqueous medium. Its unique structure, featuring both a Lewis basic imidazole core and a hydroxyl group, is believed to contribute to its enhanced catalytic activity.
Catalytic Applications
The primary application of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is as a catalyst in the Morita-Baylis-Hillman reaction. This reaction forms a carbon-carbon bond between the α-position of an activated alkene and an aldehyde, yielding a highly functionalized allylic alcohol. The use of this bicyclic imidazolyl alcohol is particularly advantageous for reactions involving less reactive cyclic enones.[1]
Mechanism of Action
The catalytic cycle of the Morita-Baylis-Hillman reaction facilitated by 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is proposed to proceed through the following key steps:
-
Michael Addition: The nucleophilic imidazole nitrogen of the catalyst adds to the β-position of the activated alkene (e.g., a cyclic enone) to form a zwitterionic enolate intermediate.
-
Aldol Addition: The generated enolate then attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a betaine intermediate. The hydroxyl group of the catalyst is thought to stabilize this intermediate through hydrogen bonding.
-
Proton Transfer and Elimination: A proton transfer occurs, followed by the elimination of the catalyst, to regenerate the active catalyst and yield the final Morita-Baylis-Hillman adduct.
Experimental Protocols
General Protocol for the Morita-Baylis-Hillman Reaction of Cyclic Enones and Aldehydes
This protocol is adapted from the work of Coelho and coworkers, who first reported the efficient use of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol for this transformation.[1]
Materials:
-
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (catalyst)
-
Cyclic enone (e.g., 2-cyclopentenone, 2-cyclohexenone)
-
Aldehyde (aromatic or aliphatic)
-
Solvent: Water or a mixture of THF/H₂O
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the cyclic enone (2.0 mmol), and 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (0.2 mmol, 20 mol%).
-
Add the solvent (e.g., 2 mL of water or a THF/H₂O mixture).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Morita-Baylis-Hillman adduct.
Data Presentation
The following tables summarize representative quantitative data for the Morita-Baylis-Hillman reaction catalyzed by 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol.
Table 1: Reaction of Various Aldehydes with 2-Cyclopentenone
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 24 | 85 |
| 2 | 4-Nitrobenzaldehyde | 12 | 92 |
| 3 | 4-Chlorobenzaldehyde | 24 | 88 |
| 4 | 4-Methoxybenzaldehyde | 48 | 75 |
| 5 | Isovaleraldehyde | 72 | 60 |
Table 2: Reaction of Benzaldehyde with Various Cyclic Enones
| Entry | Cyclic Enone | Time (h) | Yield (%) |
| 1 | 2-Cyclopentenone | 24 | 85 |
| 2 | 2-Cyclohexenone | 48 | 78 |
| 3 | 2-Cycloheptenone | 72 | 65 |
Visualizations
Catalytic Cycle of the Morita-Baylis-Hillman Reaction
Caption: Catalytic cycle of the Morita-Baylis-Hillman reaction.
Experimental Workflow
Caption: General experimental workflow for the MBH reaction.
References
Application Notes and Protocols for the Synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-based Necroptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-based necroptosis inhibitors. This class of compounds has emerged as a promising therapeutic strategy for a range of conditions including inflammatory diseases, neurodegenerative disorders, and certain cancers, by targeting key mediators of the necroptotic cell death pathway.
Introduction to Necroptosis and its Inhibition
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is implicated in the pathophysiology of numerous human diseases.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway. The core signaling cascade involves the activation of Receptor-Interacting Protein Kinase 1 (RIPK1), which then recruits and activates RIPK3.[2][3][4] This leads to the formation of a functional amyloid-like signaling complex known as the necrosome.[5] Subsequently, RIPK3 phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein, the ultimate effector of necroptosis.[3][6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[6]
Given its central role in initiating the necroptotic cascade, RIPK1 has become a prime target for therapeutic intervention.[7] Small molecule inhibitors of RIPK1 can effectively block the downstream signaling events that lead to necroptosis. The this compound scaffold has been identified as a promising core structure for the development of potent and selective RIPK1 inhibitors.
Necroptosis Signaling Pathway
The following diagram illustrates the tumor necrosis factor (TNF)-mediated necroptosis signaling pathway and the points of intervention for inhibitors.
Caption: TNF-α mediated necroptosis signaling pathway.
General Synthetic Protocols
The synthesis of this compound derivatives generally involves the construction of the fused bicyclic ring system. A common strategy is the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. This approach allows for the introduction of various substituents on the imidazole and pyrrolidine rings, enabling the exploration of structure-activity relationships (SAR).
One published method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride to yield 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.[8] The resulting chloro-derivative can then be further functionalized. The chlorine atom can also be removed via hydrogenation.[8] Another approach involves the reaction of an imidate with aminoacetaldehyde followed by cyclization in formic acid.[9]
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of novel this compound-based necroptosis inhibitors.
Caption: General experimental workflow.
Detailed Protocol: Synthesis of this compound
This protocol is a representative example for the synthesis of the core scaffold, adapted from literature procedures.[9]
Materials:
-
Imidate precursor
-
Aminoacetaldehyde
-
Triethylamine
-
Dichloromethane (DCM)
-
Formic acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
Amidine Formation:
-
To a solution of the imidate (1 equivalent) in dichloromethane, add aminoacetaldehyde (1 equivalent) and triethylamine (3 equivalents).
-
Heat the reaction mixture to 333 K for 2 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under vacuum to obtain the crude amidine intermediate.
-
-
Cyclization:
-
Stir the crude amidine in formic acid at 353 K for 20 hours.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully add solid sodium bicarbonate to the solution to neutralize the formic acid and raise the pH to approximately 10.
-
Extract the aqueous solution with dichloromethane (3 x volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure.
-
Purify the crude product by sublimation or column chromatography to afford the desired this compound.
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity. For the parent compound, this compound, the following ¹H NMR data has been reported (400 MHz, DMSO-d₆): δ 7.02 (d, J = 1.3 Hz, 1H), 6.85 (d, J = 1.3 Hz, 1H), 3.89 (dd, J = 7.6, 6.6 Hz, 2H), 2.66 (m, 2H), 2.44 (m, 2H).[9]
Quantitative Data of Representative Inhibitors
The following table summarizes the inhibitory activity of selected necroptosis inhibitors, including those with related scaffolds, to provide a benchmark for newly synthesized compounds.
| Compound/Inhibitor | Target | Assay Type | IC₅₀ / EC₅₀ | Cell Line | Reference |
| GSK2982772 | RIPK1 | Binding Assay | <10 nM | - | [10] |
| GSK2982772 | RIPK1 | Cellular Assay | 6.2 nM | - | [10] |
| Compound 26 | RIPK1 | Enzymatic Assay | - | - | [5] |
| Compound 26 | Necroptosis | Cellular Assay | - | Human I2.1 & Murine Hepa1-6 | [5] |
| Necrostatin-1 (Nec-1) | RIPK1 | Cellular Assay | ~180 nM | HT-29 | [11] |
| GSK'872 | RIPK3 | Cellular Assay | ~6.5 nM | HT-29 | [11] |
| Necrosulfonamide (NSA) | MLKL | Cellular Assay | ~98 nM | HT-29 | [11][12] |
Mechanism of Action
The this compound-based necroptosis inhibitors primarily function by targeting the kinase activity of RIPK1.[5] By binding to the ATP-binding pocket or an allosteric site of RIPK1, these inhibitors prevent its autophosphorylation and subsequent activation of RIPK3.[11] This effectively halts the formation of the necrosome and the downstream signaling cascade that leads to MLKL phosphorylation and membrane permeabilization.
Caption: Mechanism of RIPK1 inhibition.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel necroptosis inhibitors. The synthetic protocols outlined, coupled with robust in vitro and in vivo evaluation, can facilitate the discovery of potent and selective RIPK1 inhibitors. These compounds hold significant promise for the development of new therapies for a variety of inflammatory and degenerative diseases. Further optimization of this scaffold could lead to clinical candidates with improved pharmacological properties.
References
- 1. Small-Molecule Inhibitors of Necroptosis: Current Status and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-necroptosis activity of fused heterocyclic MLKL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as Potential Alpha1A Adrenoceptor Partial Agonists
Disclaimer: Scientific literature reviewed to date does not contain specific studies identifying 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as alpha1A adrenoceptor partial agonists. The following application notes and protocols are presented as a general framework for the investigation of novel compounds, such as those from the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole chemical class, for this specific pharmacological activity. The data presented herein is illustrative and not derived from experimental results involving this specific compound class.
Introduction to Alpha1A Adrenoceptors
The alpha-1A adrenergic receptor (α1A-AR) is a subtype of the α1-adrenergic receptor, which belongs to the G-protein coupled receptor (GPCR) superfamily. These receptors are crucial in the sympathetic nervous system and are primarily involved in smooth muscle contraction.[1] In the lower urinary tract, α1A-ARs are the predominant subtype in the prostate, bladder neck, and urethra, making them a key target for therapeutic intervention in conditions such as benign prostatic hyperplasia (BPH).[2][3][4] Partial agonists at the α1A-adrenoceptor could offer a nuanced therapeutic approach, potentially providing sufficient receptor stimulation to maintain desired physiological functions while avoiding the overstimulation that can lead to adverse effects.
The this compound scaffold is a versatile heterocyclic structure that has been explored for various biological activities, including as WDR5-WIN-site inhibitors and necroptosis inhibitors.[5][6][7] Its potential as a modulator of adrenoceptors remains an area for further investigation.
Alpha1A Adrenoceptor Signaling Pathway
Upon activation by an agonist, the α1A-adrenoceptor couples to Gq/11 proteins, initiating a downstream signaling cascade that results in an increase in intracellular calcium concentration and subsequent smooth muscle contraction.[1]
Experimental Protocols
A systematic approach is required to identify and characterize novel alpha1A adrenoceptor partial agonists. The following protocols outline a general workflow.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for the human α1A-adrenoceptor.
Materials:
-
HEK293 cells stably expressing the human α1A-adrenoceptor.
-
[3H]-Prazosin (radioligand).
-
Test compounds (e.g., this compound derivatives).
-
Phentolamine (non-selective alpha-blocker for non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid and counter.
Protocol:
-
Prepare cell membranes from HEK293-α1A cells.
-
In a 96-well plate, add cell membranes, [3H]-Prazosin at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of phentolamine.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays (Calcium Mobilization)
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as partial agonists.
Materials:
-
CHO-K1 cells stably expressing the human α1A-adrenoceptor.
-
Phenylephrine (full agonist).
-
Fluo-4 AM or other calcium-sensitive dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Protocol:
-
Plate CHO-K1-α1A cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and the full agonist (phenylephrine).
-
Measure the baseline fluorescence of the cells.
-
Add the test compounds or phenylephrine to the cells and immediately measure the change in fluorescence over time.
-
Construct dose-response curves and calculate EC50 and Emax values. The Emax of a partial agonist will be lower than that of the full agonist.
Experimental Workflow
The overall process for evaluating a new chemical series for alpha1A adrenoceptor partial agonism can be visualized as a multi-step screening cascade.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison of different compounds.
Table 1: Illustrative Pharmacological Data for Hypothetical this compound Derivatives
| Compound ID | α1A-AR Binding Affinity (Ki, nM) | α1A-AR Functional Potency (EC50, nM) | α1A-AR Functional Efficacy (Emax, % of Phenylephrine) |
| Control | |||
| Phenylephrine | 15.2 | 25.8 | 100% |
| Hypothetical Compounds | |||
| DHP-IM-01 | 22.5 | 45.3 | 65% |
| DHP-IM-02 | 10.8 | 18.9 | 50% |
| DHP-IM-03 | 58.1 | 112.7 | 70% |
Conclusion
While the this compound scaffold has shown promise in other therapeutic areas, its potential as an alpha1A adrenoceptor partial agonist is yet to be explored. The protocols and workflows outlined above provide a robust framework for such an investigation. The identification of a selective α1A-AR partial agonist from this or any other chemical class could lead to the development of novel therapeutics for conditions like BPH with an improved side-effect profile. Further research is warranted to synthesize and evaluate derivatives of this scaffold for their activity at adrenoceptors.
References
- 1. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha1-adrenergic receptors and their inhibitors in lower urinary tract symptoms and benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The role of alpha1-adrenoceptor subtypes in benign prostatic hyperplasia-from bed to bench] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype selective alpha1-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: WD repeat domain 5 (WDR5) is a crucial scaffolding protein that forms the core of numerous epigenetic regulatory complexes, including the mixed-lineage leukemia (MLL)/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation.[1][2] Dysregulation of these complexes is a hallmark of various cancers, particularly MLL-rearranged (MLLr) leukemias, making WDR5 an attractive therapeutic target.[3][4]
A key interaction site on WDR5 is the WDR5-interaction (WIN) site, a deep arginine-binding cavity that tethers WDR5 to chromatin by engaging with WIN motifs on partner proteins.[3][5] The development of small molecules that block this interaction is a promising anti-cancer strategy. Among these, the 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has emerged as a potent and selective class of WDR5 WIN-site inhibitors, discovered through fragment-based screening and optimized via structure-based design.[4][6][7]
These application notes provide an overview of the mechanism of action, key quantitative data, and detailed experimental protocols relevant to the study and development of these inhibitors.
Section 1: Mechanism of Action
WDR5 WIN-site inhibitors function by competitively binding to the WIN site on WDR5, which displaces the protein from its target gene loci on chromatin.[1][8] This displacement does not necessarily alter H3K4 methylation levels as initially expected.[2][3] Instead, the primary anti-cancer effect stems from the reduced expression of a specific subset of WDR5 target genes, most notably those encoding ribosomal proteins (RPGs).[3][8]
The resulting decrease in RPG expression leads to impaired ribosome biogenesis, which induces nucleolar stress.[2][5] This stress response activates the p53 tumor suppressor pathway, ultimately leading to p53-dependent apoptosis in cancer cells.[1][2][8] This mechanism highlights a unique anti-cancer strategy that targets the translational capacity of tumor cells.[2]
Caption: Mechanism of action for WDR5 WIN-site inhibitors.
Section 2: Quantitative Data Summary
Structure-activity relationship (SAR) studies have led to the development of highly potent 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives and other WIN-site inhibitors. These compounds exhibit picomolar to low nanomolar binding affinities and potent anti-proliferative effects in MLLr leukemia cell lines.
| Compound ID | Class/Scaffold | Target Binding (Kd or Ki) | Cellular Activity (GI50 or IC50) | Cell Line | Reference |
| C6 | Not specified, potent probe | Kd = 0.1 nM | - | - | [1] |
| C3 | Not specified, potent probe | Kd = 1.3 nM | - | - | [1] |
| Lead Compounds | 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | < 10 nM | Micromolar activity | AML Leukemia | [4][7] |
| Compound 3 | Bicyclic Heteroaryl P7 | Ki = 20 pM | Potent WDR5 inhibition | MV4:11, MOLM-13 | [9] |
| Compounds 9 & 10 | Optimized Bicyclic Heteroaryl P7 | < 20 pM (assay limit) | GI50 < 10 nM | MV4:11 | [9] |
| OICR-9429 | N-phenyl benzamide | Kdisp < 100 nM | - | - | [10] |
Section 3: Experimental Protocols
The following protocols are key for characterizing WDR5 WIN-site inhibitors.
Protocol 3.1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of a test compound to disrupt the protein-protein interaction between WDR5 and a peptide from MLL1.[11][12]
A. Materials:
-
Recombinant His-tagged human WDR5 protein.
-
Biotinylated MLL1 WIN-motif peptide.
-
Europium (Eu)-labeled anti-His antibody (Donor).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA.
-
Test compounds (2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles) dissolved in DMSO.
-
384-well low-volume white plates.
-
TR-FRET compatible plate reader.
B. Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in Assay Buffer.
-
In a 384-well plate, add 2 µL of the diluted compound or DMSO vehicle control.
-
Add 4 µL of His-WDR5 protein (e.g., final concentration 5 nM) to each well.
-
Add 4 µL of biotinylated MLL1 peptide (e.g., final concentration 10 nM) to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed detection solution containing Eu-labeled anti-His antibody and Streptavidin-APC (e.g., final concentrations 2 nM and 40 nM, respectively).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader (Excitation: 320-340 nm; Emission: 615 nm for Eu and 665 nm for APC).
C. Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Plot the TR-FRET ratio against the log of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Caption: Workflow for a TR-FRET assay to measure inhibitor potency.
Protocol 3.2: MTT Cell Proliferation Assay
This assay assesses the effect of inhibitors on the metabolic activity and proliferation of cancer cells, such as the MLLr leukemia line MV4;11.[11][12]
A. Materials:
-
Cancer cell line (e.g., MV4;11).
-
Complete culture medium (e.g., RPMI 1640 + 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
96-well clear flat-bottom plates.
-
Humidified 5% CO2 incubator at 37°C.
-
Microplate reader.
B. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Add the diluted compound or vehicle control to the cells (final volume 200 µL).
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.
-
Incubate overnight at 37°C (if using SDS-based buffer) or for 15 minutes at room temperature (if using DMSO).
-
Read the absorbance at 570 nm.
C. Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability = (Abstreated / Abscontrol) * 100).
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of proliferation).
Caption: Workflow for an MTT cell proliferation assay.
Protocol 3.3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if a WIN-site inhibitor displaces WDR5 from its target gene loci in vivo.[8]
A. Materials:
-
Cancer cell line (e.g., MV4;11).
-
Test compound (C6) and negative control compound (C6nc).
-
Formaldehyde (37%).
-
Glycine.
-
Lysis and Wash Buffers.
-
Sonicator.
-
Anti-WDR5 antibody and IgG control antibody.
-
Protein A/G magnetic beads.
-
RNase A and Proteinase K.
-
Reagents for DNA purification and qPCR.
B. Procedure:
-
Cell Treatment & Crosslinking: Treat MV4;11 cells with the inhibitor (e.g., C6) or a negative control for 4 hours. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis & Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with either an anti-WDR5 antibody or a control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution & Reverse Crosslinking: Elute the complexes from the beads and reverse the formaldehyde crosslinks by heating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Use the purified DNA for qPCR with primers targeting known WDR5-bound gene promoters (e.g., ribosomal protein genes) or for next-generation sequencing (ChIP-seq).
C. Data Analysis:
-
For qPCR, calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. A significant reduction in WDR5 occupancy at target loci in inhibitor-treated cells compared to control indicates displacement.
Section 4: Synthesis and Optimization Workflow
The discovery of the 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold was achieved through a modern drug discovery cascade.[4][6][7]
-
Fragment-Based Screening: An initial NMR-based screen of a large fragment library identified several distinct chemical series that bind to the WDR5 WIN site.[1][7]
-
Hit-to-Lead Expansion: The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class was selected for chemical expansion.
-
Structure-Based Design: X-ray crystallography of fragments bound to WDR5 guided the design of new analogs with improved potency and drug-like properties. This iterative process of synthesis and testing led to lead compounds with high affinity.[7][9]
Caption: Logical workflow for inhibitor discovery and optimization.
Conclusion: The 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class of WDR5 WIN-site inhibitors represents a significant advancement in targeting epigenetic pathways for cancer therapy. Their unique mechanism of action, involving the displacement of WDR5 from chromatin and subsequent induction of nucleolar stress, offers a promising therapeutic strategy.[2] The protocols and data presented here provide a framework for researchers to further investigate, characterize, and develop these and other WIN-site inhibitors for clinical application.
References
- 1. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 2. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent 2-Aryl-6,7-dihydro-5 H-pyrrolo[1,2- a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design | CoLab [colab.ws]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Antibacterial and Antifungal Activity of 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts
These application notes provide a detailed overview of the antimicrobial properties of a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts. The information is intended for researchers, scientists, and drug development professionals working in the field of antimicrobial discovery.
Introduction
Quaternary ammonium compounds (QACs) are a known class of cationic biocides with a broad spectrum of antimicrobial activity.[1] The 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts represent a promising class of QACs with significant antibacterial and antifungal potential. These compounds are synthesized through the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating reagents.[1][2][3] This document summarizes their biological activity and provides detailed protocols for their synthesis and evaluation.
Data Presentation: Antimicrobial Activity and Cytotoxicity
The in vitro antimicrobial activity of the synthesized 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts was evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), cytotoxicity (CC50), and hemolytic activity (HC10) were determined.
Table 1: Antibacterial Activity (MIC in µg/mL) of 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts [1]
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Klebsiella pneumoniae (ATCC 700603) | Acinetobacter baumannii (ATCC 19606) | Pseudomonas aeruginosa (ATCC 27853) |
| 6a | 16 | >32 | >32 | >32 | >32 |
| 6b | 4 | >32 | >32 | 8 | >32 |
| 6c | 4 | 8 | 8 | 4 | >32 |
| 6d | 8 | >32 | >32 | 8 | >32 |
| 6e | 16 | >32 | >32 | >32 | >32 |
Table 2: Antifungal Activity (MIC in µg/mL) of 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts [1]
| Compound | Candida albicans (ATCC 90028) | Cryptococcus neoformans (ATCC 208821) |
| 6a | 32 | 16 |
| 6b | 32 | 8 |
| 6c | 32 | 8 |
| 6d | >32 | 16 |
| 6e | >32 | >32 |
Table 3: Cytotoxicity (CC50 in µM) and Hemolytic Activity (HC10 in µM) of 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts against HEK-293 cells [1]
| Compound | CC50 (µM) | HC10 (µM) |
| 6a | 19.5 | 17.4 |
| 6b | 12.3 | 6.2 |
| 6c | 7.8 | 3.9 |
| 6d | 15.5 | 15.5 |
| 6e | 34.8 | 34.8 |
Note: Compound structures and detailed synthesis information are available in the source publication.
One of the most promising compounds, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c), demonstrated a broad spectrum of activity against several pathogens including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans.[1][2][3] Despite its high hemolytic activity and cytotoxicity against HEK-293 cells, compound 6c exhibited low in vivo toxicity in mice (LD50 > 2000 mg/kg).[1][2][3]
Experimental Protocols
This protocol describes the synthesis of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole quaternary salts.[1]
Materials:
-
3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles (starting material)
-
Appropriate alkylating reagent
-
Ethyl acetate
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
A mixture of the respective 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (0.01 mol) and the appropriate alkylating reagent (0.01 mol) is prepared.
-
The mixture is refluxed for 2 hours in 80 mL of ethyl acetate.
-
After reflux, the reaction mixture is left to stand overnight at room temperature.
-
The resulting solid product is collected by filtration.
-
The collected solid is washed with ethyl acetate.
-
The crude product is purified by recrystallization from a suitable solvent.
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[4]
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Cation-adjusted Mueller Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in the appropriate broth medium in 96-well microtiter plates.
-
A standardized inoculum of the test microorganism is prepared and added to each well.
-
The plates are incubated under appropriate conditions (e.g., 35 ± 1°C for 18-24 hours for bacteria, specific conditions for fungi).[4]
-
After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Materials:
-
Human embryonic kidney (HEK-293) cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Synthesized compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
HEK-293 cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with serial dilutions of the test compounds.
-
After a specified incubation period (e.g., 24-72 hours), a cell viability reagent is added to each well.
-
The absorbance or fluorescence is measured using a plate reader.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Synthesized compounds
-
96-well plates
-
Spectrophotometer
Procedure:
-
A suspension of washed human RBCs is prepared in PBS.
-
The RBC suspension is treated with serial dilutions of the test compounds in 96-well plates.
-
The plates are incubated for a specified time (e.g., 1 hour) at 37°C.
-
After incubation, the plates are centrifuged to pellet the intact RBCs.
-
The supernatant, containing hemoglobin released from lysed RBCs, is transferred to a new plate.
-
The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 450 nm).
-
The HC10 value, the concentration of the compound that causes 10% hemolysis, is determined.
Visualizations
Caption: General synthesis workflow for 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts.
Caption: Experimental workflow for in vitro antimicrobial susceptibility testing (MIC determination).
References
- 1. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5 H-pyrrolo[1,2- a]imidazole and 5 H-Imidazo[1,2- a]azepine Quaternary Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
Application Notes and Protocols for the Evaluation of Anticonvulsant Properties of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2,3-dicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Note: To date, no specific studies on the anticonvulsant properties of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2,3-dicarboxylic acid have been published. The following application notes and protocols are based on the evaluation of related imidazole-based compounds and standardized anticonvulsant screening methodologies. These guidelines provide a framework for the potential investigation of this specific compound.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. The this compound scaffold has been identified as a promising heterocyclic system in medicinal chemistry. While the anticonvulsant potential of the specific dicarboxylic acid derivative is yet to be determined, related imidazole-containing compounds have demonstrated activity in preclinical seizure models. This document outlines a comprehensive approach to assess the potential anticonvulsant properties of this compound-2,3-dicarboxylic acid.
Data Presentation
Quantitative data from anticonvulsant and neurotoxicity assessments should be summarized for clear comparison. The following tables are provided as templates for data presentation.
Table 1: Anticonvulsant Activity in Rodent Models
| Compound | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) | 6 Hz (ED₅₀ mg/kg) |
| This compound-2,3-dicarboxylic acid | Data to be determined | Data to be determined | Data to be determined |
| Standard Drug 1 (e.g., Phenytoin) | Value | Value | Value |
| Standard Drug 2 (e.g., Ethosuximide) | Value | Value | Value |
ED₅₀ represents the dose at which 50% of the animals are protected from the seizure endpoint.
Table 2: Neurotoxicity Assessment
| Compound | Rotarod (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| This compound-2,3-dicarboxylic acid | Data to be determined | Data to be determined |
| Standard Drug 1 (e.g., Phenytoin) | Value | Value |
| Standard Drug 2 (e.g., Ethosuximide) | Value | Value |
TD₅₀ represents the dose at which 50% of the animals exhibit motor impairment.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
Protocol 1: Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[1][2][3][4]
Materials:
-
Electroconvulsive device with corneal electrodes
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Test compound and vehicle
-
Male Swiss mice (20-25 g)
Procedure:
-
Administer the test compound or vehicle to a group of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal, oral).
-
At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas of each mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[1]
-
Observe the mice for the presence or absence of a tonic hindlimb extension.
-
Protection is defined as the absence of the tonic hindlimb extension phase.
-
Calculate the ED₅₀ value using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for clonic seizures and identifies compounds that elevate the seizure threshold.[5]
Materials:
-
Pentylenetetrazole (PTZ) solution
-
Test compound and vehicle
-
Male Swiss mice (20-25 g)
-
Observation chambers
Procedure:
-
Administer the test compound or vehicle to a group of mice (n=8-10 per group).
-
At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the loose skin of the neck.[5]
-
Place each mouse in an individual observation chamber and observe for 30 minutes.
-
The endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds.
-
Protection is defined as the absence of a clonic seizure.
-
Calculate the ED₅₀ value.
Protocol 3: 6 Hz Psychomotor Seizure Model
The 6 Hz seizure model is considered a model of therapy-resistant partial seizures.[6][7][8][9]
Materials:
-
Electroconvulsive device with corneal electrodes
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Test compound and vehicle
-
Male Swiss mice (20-25 g)
Procedure:
-
Administer the test compound or vehicle to a group of mice (n=8-10 per group).
-
At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas.
-
Deliver a 6 Hz electrical stimulus (e.g., 32 mA or 44 mA for 3 seconds) through the corneal electrodes.[9]
-
Observe the mice for seizure activity, which is characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[8][9]
-
Protection is defined as the absence of these seizure behaviors.
-
Calculate the ED₅₀ value.
Protocol 4: Rotarod Test for Neurotoxicity
The rotarod test is used to assess motor coordination and identify potential neurological deficits caused by the test compound.[10][11][12][13][14]
Materials:
-
Rotarod apparatus
-
Test compound and vehicle
-
Male Swiss mice (20-25 g)
Procedure:
-
Train the mice on the rotarod (e.g., at a constant speed of 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 consecutive days prior to the experiment.
-
On the test day, administer the test compound or vehicle.
-
At the time of predicted peak effect, place the mice on the rotating rod.
-
Record the latency to fall from the rod for each mouse over a predetermined period (e.g., 5 minutes).
-
A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.
-
Calculate the TD₅₀ value.
Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway.
Caption: Workflow for preclinical anticonvulsant screening.
Caption: Potential mechanisms of anticonvulsant action.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 10. 2.3. Rotarod Test [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. biomed-easy.com [biomed-easy.com]
- 13. mmpc.org [mmpc.org]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole in Ionic Liquid Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The design and synthesis of novel ionic liquids (ILs) are of significant interest across various scientific disciplines, including materials science, electrochemistry, and pharmacology. The unique physicochemical properties of ILs, such as low volatility, high thermal stability, and tunable solvency, make them attractive for a wide range of applications.[1] The cation structure is a key determinant of these properties.[2] One such cation precursor of growing interest is 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. This bicyclic imidazole derivative offers enhanced stability due to its fused ring system, which provides protection to the α-carbon atom of the imidazole ring.[3][4] This inherent stability makes ionic liquids derived from this scaffold promising candidates for applications in demanding environments, such as in electrolytes for batteries and fuel cells, and in specialized chemical processes.[3][4]
In the realm of drug development, functionalized pyrrolo[1,2-a]imidazoles have been explored for their biological activities. Furthermore, ionic liquids based on the pyrrolo[1,2-a]imidazolium core have been designed as "affinity ionic liquids." These specialized ILs have shown potential in bioseparation processes, such as the purification of proteins, a critical step in the development of biologic drugs.
These application notes provide an overview of the design, synthesis, and potential applications of ionic liquids based on the this compound scaffold, with a focus on their relevance to researchers in both materials and life sciences.
Data Presentation: Physicochemical Properties
Quantitative data for ionic liquids specifically derived from the unsubstituted this compound cation are not extensively reported in the literature. However, the following table presents representative data for analogous bicyclic and monocyclic imidazolium-based ionic liquids to provide a comparative reference for expected properties. The properties of a specific 6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium-based IL will be dependent on the nature of the N-substituent and the counter-anion.
| Cation | Anion | Melting Point (°C) | Decomposition Temp. (°C) | Ionic Conductivity (mS/cm) | Viscosity (cP) |
| 1-Butyl-3-methylimidazolium | [BF4]- | -81 | 400-450 | 1.4 (25°C) | 105 (25°C) |
| 1-Butyl-3-methylimidazolium | [PF6]- | 10 | 400-450 | 1.3 (25°C) | 214 (25°C) |
| 1-Ethyl-3-methylimidazolium | [NTf2]- | -15 | >400 | 8.8 (25°C) | 34 (25°C) |
| N-ethyl-N-methylpyrrolidinium | [TDI]- | - | 284 | >3 (RT) | - |
| N-ethyl-N-methyloxazolidinium | [TDI]- | - | 231 | - | - |
Note: This table provides representative data for common imidazolium and other cyclic ammonium ionic liquids to illustrate typical property ranges. Actual values for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium-based ILs will vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent bicyclic imidazole, a necessary precursor for the corresponding ionic liquids.
Materials:
-
4-chlorobutyronitrile
-
Methanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Aminoacetaldehyde dimethyl acetal
-
Triethylamine
-
Dichloromethane
-
Formic acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Imidate Formation: A solution of 4-chlorobutyronitrile (10 g, 96.5 mmol) and methanol (4.1 mL, 101 mmol) in anhydrous diethyl ether (135 mL) is cooled in an ice bath.
-
Hydrogen chloride gas is bubbled through the solution until saturation.
-
The reaction mixture is stirred at room temperature for 24 hours, during which a white precipitate forms.
-
The precipitate (imidate) is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Amidine Formation: To a solution of the dried imidate (e.g., 10 g) in dichloromethane (100 mL), add aminoacetaldehyde dimethyl acetal and triethylamine.
-
The mixture is heated to reflux for 2 hours to form the amidine intermediate.
-
The solvent is removed under reduced pressure.
-
Cyclization: The crude amidine is stirred in formic acid at 80°C for 20 hours.
-
After cooling, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate to a pH of 10.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by sublimation to yield crystalline this compound.[5][6]
Protocol 2: Synthesis of an N-Alkyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium Halide Ionic Liquid
This protocol outlines the quaternization of the parent imidazole to form a simple ionic liquid.
Materials:
-
This compound
-
An appropriate alkylating agent (e.g., butyl bromide)
-
Ethyl acetate
Procedure:
-
A mixture of this compound (1 equivalent) and the alkylating reagent (1 equivalent) is refluxed for 2 hours in ethyl acetate (approximately 10 mL per gram of imidazole).
-
The reaction mixture is then left to stand at room temperature overnight.
-
The resulting solid product is collected by filtration, washed with ethyl acetate, and recrystallized from an appropriate solvent (e.g., isopropanol) to yield the N-alkyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium halide.
Protocol 3: Application in His-tagged Protein Purification (Affinity Ionic Liquid Approach)
This protocol describes a conceptual application of a functionalized 6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium-based ionic liquid for the purification of His-tagged proteins, based on the principles of Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
A functionalized N-(carboxymethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium-based ionic liquid (as the affinity ligand)
-
IMAC resin (e.g., Ni-NTA agarose)
-
Binding/Wash Buffer (e.g., Tris-buffered saline, pH 7.2, with 10-25 mM imidazole)
-
Elution Buffer (e.g., Tris-buffered saline, pH 7.2, with >200 mM imidazole)
-
Cell lysate containing the His-tagged protein of interest
Procedure:
-
Ligand Immobilization (Conceptual): The functionalized ionic liquid is coupled to the IMAC resin. (This step would require specific chemical activation of the resin and the ionic liquid).
-
Column Preparation: The affinity resin is packed into a chromatography column and equilibrated with the Binding/Wash Buffer.
-
Sample Loading: The cell lysate containing the His-tagged protein is loaded onto the equilibrated column.
-
Washing: The column is washed with several column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. The low concentration of imidazole in the wash buffer helps to minimize non-specific binding of endogenous histidine-rich proteins.[7]
-
Elution: The bound His-tagged protein is eluted from the column using the Elution Buffer. The high concentration of imidazole competes with the histidine tag for binding to the immobilized metal ions, thus releasing the protein.[7]
-
Analysis: The collected fractions are analyzed by SDS-PAGE to assess the purity of the protein.
Visualizations
Caption: Workflow for the synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium-based ionic liquids.
Caption: Workflow for His-tagged protein purification using a functionalized pyrrolo-imidazolium IL.
References
- 1. bib.irb.hr:8443 [bib.irb.hr:8443]
- 2. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
Synthesis of Pyrrolo[1,2-a]imidazole Derivatives for Optoelectronic Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel pyrrolo[1,2-a]imidazole derivatives exhibiting promising properties for optoelectronic applications, particularly in the development of organic light-emitting diodes (OLEDs). The protocols are based on established synthetic methodologies and include characterization data and insights into their photophysical properties.
Application Notes
Pyrrolo[1,2-a]imidazole derivatives are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities and, more recently, their potential in materials science.[1] Certain derivatives have demonstrated intriguing photophysical properties, including strong blue fluorescence and thermally activated delayed fluorescence (TADF), making them attractive candidates for use as emitters in OLEDs.[2][3]
The synthesis of these compounds can be achieved through various strategies, including regioselective aza-ene additions, [3+2] annulation reactions, and intramolecular cyclizations.[1][3][4] The modular nature of these synthetic routes allows for the facile introduction of various substituents, enabling the fine-tuning of their electronic and optical properties. For instance, the incorporation of donor-acceptor moieties can lead to materials with small singlet-triplet energy gaps (ΔEST), a key characteristic for efficient TADF emitters.[3]
This protocol focuses on a two-step synthesis of a benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structure, which has been reported to exhibit unique blue emission properties.[2]
Experimental Protocols
Protocol 1: Synthesis of a Benzo[d]imidazole-Pyrrolo[1,2-a]pyrazine Hybrid Derivative
This protocol is adapted from the work of Kim et al. (2020) and describes the acid-catalyzed reaction of a 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde with an o-phenylenediamine to yield a blue-emitting polycyclic N-fused heteroaromatic.[2]
Materials:
-
1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde (Starting material 1)
-
o-Phenylenediamine (Starting material 2)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: To a solution of 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde (1.0 equiv.) in DMSO, add o-phenylenediamine (1.2 equiv.).
-
Acid Catalysis: Add trifluoroacetic acid (TFA) (2.0 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the desired benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trifluoroacetic acid is corrosive and should be handled with extreme care.
Data Presentation
The following table summarizes the photophysical properties of a representative benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivative as reported in the literature.[2]
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| 8c | 350 | 450 | 100 | Not Reported |
| 8g | 355 | 465 | 110 | Not Reported |
| 8i | 360 | 470 | 110 | Not Reported |
Note: The quantum yields for these specific compounds were not explicitly reported in the cited literature, which noted their aggregation-induced blue-shifted emission as valuable for OLED applications.[2]
Visualization of Methodologies
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of pyrrolo[1,2-a]imidazole derivatives for optoelectronic applications.
Caption: General workflow for the synthesis, characterization, and application of pyrrolo[1,2-a]imidazole derivatives.
Proposed Optoelectronic Mechanism: Thermally Activated Delayed Fluorescence (TADF)
The following diagram illustrates the proposed mechanism of thermally activated delayed fluorescence (TADF), which is a key process for achieving high efficiency in OLEDs using certain pyrrolo[1,2-a]imidazole derivatives.[3]
Caption: Simplified Jablonski diagram illustrating the TADF mechanism.
References
- 1. Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]pyrroles with Δ1-Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 6,7-dihydro-5H-pyrrolo[1,2-b]triazole Derivatives
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the structure-activity relationship (SAR) studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for the treatment of necroptosis-related diseases.
Introduction
Necroptosis is a form of regulated cell death implicated in the pathogenesis of various inflammatory and neurodegenerative diseases.[1] A key mediator of this pathway is RIPK1 kinase. The 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole scaffold has emerged as a promising starting point for the development of novel RIPK1 inhibitors.[1][2] This document outlines the SAR, synthetic protocols, and biological evaluation methods for this class of compounds, culminating in the identification of a lead compound with potent anti-necroptotic activity in both human and murine cell lines.[1]
Structure-Activity Relationship (SAR) Summary
A systematic SAR study was conducted on the 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole core to optimize its anti-necroptotic activity. The key findings are summarized in the tables below. The inhibitory activity was evaluated against RIPK1 and in cellular assays using human I2.1 and murine Hepa1-6 cells.
Table 1: SAR of Substitutions on the Phenyl Ring
| Compound | R1 | R2 | R3 | R4 | % Recovery at 1 µM (Hepa1-6) |
| 7 | H | H | H | H | 86.6 |
| 8 | F | H | H | H | 88.2 |
| 9 | H | F | H | H | 90.1 |
| 10 | H | H | F | H | 89.5 |
| 11 | H | H | H | F | 85.3 |
| 12 | OMe | H | H | H | 75.4 |
Data extracted from "Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives as necroptosis inhibitors".
Table 2: SAR of Substitutions on the Pyrrolo[1,2-b]triazole Ring
| Compound | R5 | R6 | % Recovery at 1 µM (Hepa1-6) | hRIPK1 IC50 (nM) |
| 7 | H | H | 86.6 | 150 |
| 13 | F (cis) | H | 92.3 | 85 |
| 14 | F (trans) | H | 91.8 | 92 |
| 15 | H | F | 88.9 | 120 |
| 26 | F (cis) | F | 98.7 | 15 |
Data extracted from "Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives as necroptosis inhibitors".
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the SAR studies.
Caption: TNF-α mediated necroptosis signaling pathway and the inhibitory action of 6,7-dihydro-5H-pyrrolo[1,2-b]triazole derivatives on RIPK1.
Caption: Experimental workflow for the structure-activity relationship study of 6,7-dihydro-5H-pyrrolo[1,2-b]triazole derivatives.
Experimental Protocols
General Synthesis of 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole Derivatives
A representative synthetic scheme is provided below, followed by a general experimental protocol.
Scheme 1: General Synthetic Route
(A chemical scheme would be depicted here if image generation were supported. The synthesis involves a multi-step process starting from commercially available materials, typically involving the formation of a hydrazide, followed by cyclization to form the pyrrolotriazole core, and subsequent modifications.)
Protocol:
-
Step 1: Synthesis of Hydrazide Intermediate: To a solution of the corresponding ester in ethanol, add hydrazine hydrate (3 eq.). Reflux the mixture for 4-6 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazide.
-
Step 2: Cyclization to form the Pyrrolo[1,2-b]triazole Core: A mixture of the hydrazide (1 eq.) and the appropriate α-haloketone (1.1 eq.) in isopropanol is refluxed for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivative.
-
Step 3: Final Modification (e.g., Suzuki Coupling): To a solution of the halogenated pyrrolotriazole derivative (1 eq.) in a mixture of dioxane and water (4:1) is added the corresponding boronic acid (1.2 eq.), Pd(dppf)Cl2 (0.05 eq.), and K2CO3 (2 eq.). The mixture is heated to 80-90 °C under a nitrogen atmosphere for 8-12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography to yield the final compound.
In vitro RIPK1 Kinase Assay
This assay measures the ability of the synthesized compounds to inhibit the kinase activity of human RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
Protocol:
-
Prepare a reaction mixture containing RIPK1 enzyme and substrate in the kinase assay buffer.
-
Add the test compounds at various concentrations (typically in a 10-point dose-response curve) or DMSO (vehicle control) to the reaction mixture. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM. Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Necroptosis Assay
This assay assesses the ability of the compounds to protect cells from induced necroptosis.
Cell Lines:
-
Human I2.1 T-cell lymphoma cells
-
Murine Hepa1-6 hepatoma cells
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Test compounds dissolved in DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Pre-treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 1 hour.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 10 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
The percentage of cell recovery is calculated relative to the vehicle-treated control (100% death) and the untreated control (0% death).
Conclusion
The SAR studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives have led to the identification of potent RIPK1 inhibitors with significant anti-necroptotic activity.[1] Compound 26 , with fluoro substitutions at the 7'-position of the pyrrolotriazole ring and the para-position of the phenyl ring, demonstrated superior activity and serves as a promising lead for further preclinical development.[1] The protocols outlined in this document provide a comprehensive guide for the synthesis and evaluation of this class of compounds.
References
- 1. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. panlf.sioc.ac.cn [panlf.sioc.ac.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrrol-2-one Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrol-2-one derivatives.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My pyrrol-2-one synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the outcome?
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be ideal.[1] It's important to systematically optimize these parameters. Monitoring the reaction progress with techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
-
Catalyst Deactivation or Inefficiency: The chosen catalyst may be deactivated by impurities or may not be suitable for the specific substrates.[1] Ensure all reagents and solvents are pure and dry, and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).[1] Screening a variety of catalysts, including Lewis acids, Brønsted acids, or transition metals, can help identify a more effective option.[2]
-
Poor Substrate Reactivity: The electronic or steric properties of your starting materials might be hindering the reaction.[1] Modifying the substrates by changing protecting groups or other functional groups could enhance their reactivity.[1]
-
Incorrect Solvent Choice: The solvent plays a crucial role in the reaction's success. For instance, in some syntheses, moving from polar protic solvents to more sterically hindered alcohols has been shown to improve selectivity and yield.[1] A systematic screening of solvents with different polarities is recommended.[3]
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Use TLC or other analytical methods to monitor the consumption of starting materials before stopping the reaction.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Side Products and Impurities
Question: My reaction is producing significant amounts of side products, making purification difficult. How can I improve the selectivity of my pyrrol-2-one synthesis?
Potential Causes and Solutions:
-
Side Reactions: Depending on the synthetic route, various side reactions can occur. For example, in the Paal-Knorr synthesis, using strongly acidic conditions (pH < 3) can lead to the formation of furan derivatives as the main products instead of pyrroles.[4]
-
Dehydrogenation of Pyrrolidinone Core: The pyrrolidinone ring can sometimes undergo dehydrogenation, leading to the formation of pyrrole byproducts, especially when using transition metal catalysts at elevated temperatures.[5] To mitigate this, consider using a less active catalyst, lowering the reaction temperature, and minimizing the reaction time.[5]
-
Use of Protecting Groups: Protecting the pyrrolidinone nitrogen with a suitable group (e.g., Boc, Cbz) can prevent unwanted side reactions at the nitrogen atom, such as over-alkylation.[5] The choice of protecting group should be based on its stability under the reaction conditions and its ease of removal.[5]
-
Catalyst Choice: The catalyst can significantly influence the selectivity of the reaction. For instance, Lewis acid or transition metal catalysis can enhance regioselectivity.[3] Chiral catalysts are often employed to control stereoselectivity.[1]
-
Solvent and Temperature Optimization: Systematically screening different solvents and reaction temperatures can help to favor the desired reaction pathway and minimize the formation of side products.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrrol-2-ones?
A1: Several methods are widely used for the synthesis of pyrrol-2-ones, each with its own advantages. Some of the most common include:
-
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[4][6][7] It is a versatile and straightforward approach that generally provides good to excellent yields.[7]
-
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step, are an efficient way to produce highly functionalized pyrrol-2-ones.[8] A common example is the three-component reaction of amines, aldehydes, and pyruvate derivatives in the presence of an acid catalyst.[8]
-
Aza-Piancatelli Rearrangement: This rearrangement of 2-furylcarbinols with anilines can produce trans-4-amino-5-substituted-cyclopent-2-enones, which are precursors to pyrrol-2-one structures.[9][10]
-
Catalytic Methods: A wide range of catalytic systems, including those based on transition metals (e.g., Pd, Cu, Ni, Ru), acid catalysts, and organocatalysts, are used to synthesize pyrrol-2-one derivatives.[2]
Q2: How does the choice of catalyst affect the reaction outcome?
A2: The catalyst plays a critical role in pyrrol-2-one synthesis, influencing yield, selectivity, and reaction rate.
-
Acid Catalysts: Brønsted acids (like sulfuric acid) and Lewis acids (like In(OTf)₃) are commonly used to promote condensation and cyclization steps.[8][9] The choice and concentration of the acid can be crucial; for instance, weak acids like acetic acid can accelerate the Paal-Knorr reaction, while strong acids might favor side product formation.[4]
-
Transition Metal Catalysts: Metals like palladium, copper, and nickel are often used in more advanced synthetic routes, such as those involving C-H activation or cross-coupling reactions, to build the pyrrol-2-one core.[2][11]
-
Organocatalysts: Chiral organocatalysts, such as BINOL-derived phosphoric acids, can be used to achieve asymmetric synthesis, leading to enantioenriched pyrrol-2-one products.[8]
Q3: What is the impact of solvent and temperature on pyrrol-2-one synthesis?
A3: Solvent and temperature are critical parameters that must be optimized for a successful synthesis.
-
Solvent: The polarity and steric bulk of the solvent can influence the stability of transition states and the solubility of reactants, thereby affecting both the yield and stereoselectivity.[1] For some reactions, a move from polar protic solvents like methanol to more sterically hindered alcohols can improve selectivity.[1] In some cases, ionic liquids can be used as both the solvent and catalyst.[12]
-
Temperature: The reaction temperature can affect the rate of reaction and the formation of byproducts.[1] Lowering the temperature may enhance selectivity, although it might require longer reaction times.[1] Conversely, some reactions require elevated temperatures to proceed at a reasonable rate.[13]
Data Presentation: Comparison of Reaction Conditions
Table 1: Effect of Solvent on the Synthesis of Substituted 3-Pyrrolin-2-ones
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Water | 70 | 80 |
| 2 | Ethanol | 45 | 95 |
| 3 | Water-Ethanol | 60 | 85 |
| 4 | Methanol | 65 | 82 |
| 5 | Dichloromethane | 80 | 75 |
| 6 | Acetonitrile | 75 | 78 |
| Adapted from a study on the synthesis of substituted 3-pyrrolin-2-ones, demonstrating that ethanol provided the best yield in the shortest time.[14] |
Table 2: Optimization of Reaction Conditions for the Reductive Amination of Levulinic Acid to 2-Pyrrolidone
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 150 | 5 | 58 |
| 2 | 170 | 5 | 65 |
| 3 | 190 | 5 | 62 |
| 4 | 170 | 10 | 72 |
| 5 | 170 | 15 | 74 |
| 6 | 170 | 15 | 83* |
| Reaction performed with molecular sieves to trap water. This highlights that removing water can significantly improve the conversion to the desired product.[13] |
Experimental Protocols
General Protocol for Paal-Knorr Pyrrole Synthesis
This protocol provides a general procedure for the synthesis of a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine.
Workflow for Paal-Knorr Synthesis
Caption: General experimental workflow for the Paal-Knorr synthesis.
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound, the primary amine, and the chosen solvent.[7]
-
Add the catalyst to the mixture, if required.[7]
-
Heat the reaction mixture to reflux and maintain for the optimized time (e.g., 15 minutes to several hours), monitoring the progress by TLC.[7]
-
After the reaction is complete, cool the flask, for example, in an ice bath.[7]
-
If the product precipitates, collect the solid by vacuum filtration. If not, proceed with an appropriate aqueous workup and extraction with an organic solvent.[7]
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential aza-Piancatelli rearrangement/Friedel–Crafts alkylation for the synthesis of pyrrolo[1,2-d]benzodiazepine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Overall Yield in Multi-Step Synthesis
Q1: My multi-step synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is resulting in a low overall yield. What are the common pitfalls and how can I improve it?
A1: Low overall yields in multi-step syntheses are a common challenge. A systematic approach to troubleshooting is crucial. Consider the following points:
-
Intermediate Purity: Ensure the purity of all intermediates. Impurities from one step can negatively impact subsequent reactions. It is advisable to purify each intermediate thoroughly before proceeding.
-
Reaction Conditions: Each step in the synthesis will have its own optimal set of conditions (temperature, solvent, catalyst, reaction time). Re-evaluate the conditions for each step individually. For instance, a modified literature procedure for the synthesis of the parent compound reported a 60% yield over two steps by carefully controlling the reaction conditions during the formation of the amidine intermediate and its subsequent cyclization.[1][2][3]
-
Alternative Synthetic Routes: If a particular step consistently gives low yields, consider alternative synthetic strategies. The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can be approached by either annulation of the imidazole ring to a pyrrole precursor or vice versa.[4] Evaluating which approach is more efficient for your specific target molecule can be beneficial.
Issue 2: Poor Yield in the Cyclization Step
Q2: I am experiencing a low yield specifically during the final cyclization step to form the this compound ring. What factors could be affecting this?
A2: The cyclization step is critical and often yield-determining. Here are key factors to investigate:
-
Choice of Cyclization Strategy: The method of cyclization can dramatically affect the yield. For example, while intramolecular aza-Wittig cyclization has been used, it has been reported to result in modest yields (e.g., 36%).[4] In contrast, a cascade reaction involving [3+2] cycloaddition and oxidative aromatization has been reported to produce high yields.[4]
-
Reaction Conditions for Cyclization:
-
Acid/Base Catalysis: Many cyclization reactions to form this scaffold are sensitive to the acid or base used. For instance, the cyclization of an amidine intermediate can be carried out in formic acid at elevated temperatures.[1][3] The choice and concentration of the acid or base should be optimized.
-
Solvent: The polarity and boiling point of the solvent can influence the reaction rate and equilibrium. Toluene is often used for reactions under reflux.[4]
-
Temperature: Inadequate or excessive heat can lead to side reactions or decomposition of starting materials. A careful optimization of the reaction temperature is recommended.
-
Issue 3: Formation of Side Products
Q3: I am observing significant formation of side products, which is lowering the yield of my desired this compound. What are common side reactions and how can I minimize them?
A3: The formation of side products is a frequent cause of low yields. Here are some common issues and potential solutions:
-
Isomer Formation: Depending on the precursors, the formation of isomeric products is possible. For example, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with a pyridyl bromo ketone in the presence of Na2CO3 in DMF at elevated temperatures was reported to yield the isomeric 2-substituted pyrrolo[1,2-a]imidazole in a low yield of only 14%, suggesting that reaction conditions can influence regioselectivity.[4]
-
Incomplete Reactions: If the reaction does not go to completion, you will have a mixture of starting materials and products, complicating purification and reducing the isolated yield. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Side Reactions of Functional Groups: Reactive functional groups on your starting materials may undergo unintended reactions under the reaction conditions. Protecting sensitive functional groups can be a necessary strategy to avoid side product formation.
High-Yield Synthesis Protocols
Below are examples of synthetic methodologies that have been reported to achieve high yields for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.
Table 1: Comparison of High-Yield Synthetic Methods
| Method | Starting Materials | Reagents & Conditions | Yield | Reference |
| One-pot [3+2] Cycloaddition/Oxidative Aromatization | Phenacyl azides, L-proline | Toluene, reflux | High | [4] |
| Two-Step Synthesis from 4-chlorobutyronitrile | 4-chlorobutyronitrile, methanol, aminoacetaldehyde | 1. HCl, ether; 2. Triethylamine, DCM, 333 K; 3. Formic acid, 353 K | 60% (2 steps) | [1][2][3] |
| Synthesis of a 6,6-dimethyl analog | 3,3-dimethyl-5-(methylsulfanyl)-3,4-dihydro-2H-pyrrole hydroiodide, 2,2-dimethoxyethanamine | 1. CH2Cl2–MeOH; 2. Formic acid | Quantitative | [4] |
| Dehydration of 2-(2-oxopyrrolidin-1-yl)acetamides | Substituted 2-(2-oxopyrrolidin-1-yl)acetamides | Phosphoryl chloride | 86% | [5] |
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound [1][2][3]
Step 1: Formation of the Imidate
-
Bubble hydrogen chloride gas into a solution of 4-chlorobutyronitrile (10 g, 274 mmol) and methanol (11.65 ml, 288 mmol) in diethyl ether (135 ml) at room temperature until the solution is saturated.
-
Stir the reaction mixture for 24 hours.
-
Collect the resulting white precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the imidate.
Step 2: Amidine Formation and Cyclization
-
To a solution of the imidate (34 g, 198 mmol) in dichloromethane (200 ml), add aminoacetaldehyde (20.78 g, 198 mmol) and triethylamine (60 g, 593 mmol).
-
Heat the mixture to 333 K for 2 hours to form the amidine intermediate.
-
Dry the intermediate under vacuum.
-
Stir the amidine in formic acid at 353 K for 20 hours.
-
After cooling, carefully add solid sodium bicarbonate to the solution to raise the pH to 10.
-
Extract the product with dichloromethane (3 x 100 ml).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purify the product by sublimation to afford this compound as a crystalline solid (12.7 g, 60% yield over two steps).
Protocol 2: Synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles [5]
-
Dehydrate substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride.
-
After the reaction is complete, pour the mixture into water with vigorous stirring.
-
Extract the product with methylene chloride.
-
Filter the extract and evaporate to dryness under reduced pressure to yield the product (86% yield reported for a specific derivative).
Visualizing the Synthesis and Troubleshooting
General Synthetic Pathway
The following diagram illustrates a common synthetic route to the this compound core structure.
Caption: General reaction pathway for the synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve issues leading to low product yield.
Caption: Troubleshooting workflow for diagnosing and resolving low yield issues.
References
- 1. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole by Sublimation
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole using sublimation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the sublimation of this compound?
A1: Based on documented procedures, slow sublimation has been successfully performed at a temperature of 313 K (40°C) under a reduced pressure of 1.5 mbar.[1][2] These conditions yielded very large, colorless prismatic crystals.[1][2]
Q2: My crude sample is a semi-solid or oil. Can I still use sublimation?
A2: Yes. While the purified compound is a crystalline solid, the crude material can be a pale-yellow to yellow-brown solid or semi-solid. It is crucial, however, that the sample is completely dry and free of residual solvent before starting the sublimation process. Solvents can interfere with the vacuum and cause condensation, which may wash purified crystals from the collection surface.[3][4]
Q3: What is the expected yield for this purification?
A3: A yield of 60% has been reported for a two-step synthesis where sublimation was the final purification step.[1][2][5] The yield of the sublimation step alone will depend on the purity of the starting material.
Q4: How do I know if my compound is subliming?
A4: You should observe the gradual disappearance of the crude material from the bottom of the apparatus and the formation of crystals on the cold finger or condenser surface. For this compound, you should see colorless, needle-like or prismatic crystals forming.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Sublimate Formation | 1. Temperature is too low.2. Vacuum is insufficient (pressure is too high).3. The compound has decomposed. | 1. Gradually and slightly increase the temperature. Be patient, as sublimation can be a slow process.[6]2. Check the vacuum system for leaks. Listen for hissing sounds and inspect all seals and joints.[3] Ensure the pump is functioning correctly.3. Check for signs of charring or darkening of the crude material. If observed, reduce the temperature immediately.[3] |
| Crude Material is Melting or Decomposing (Charring) | 1. The heating temperature is too high.2. The rate of heating is too fast. | 1. Reduce the hotplate or oil bath temperature. The goal is to find a temperature where the compound has sufficient vapor pressure to sublime without melting.2. Heat the apparatus slowly and gently to allow for even sublimation.[4] |
| Poor Crystal Formation on Cold Finger | 1. The temperature gradient between the heat source and the cold finger is not optimal.2. The vacuum was applied after the cold finger was cooled, causing atmospheric water to condense. | 1. Ensure the cold finger is sufficiently cold (e.g., using an ice-water slurry).2. Always apply the vacuum to the apparatus before introducing coolant to the cold finger to prevent condensation.[3] |
| Purified Crystals are Falling off the Cold Finger | 1. Air was reintroduced into the system too quickly.2. The apparatus was disturbed while hot.3. The design of the sublimator is not ideal (e.g., the cold finger is too close to the joint).[4] | 1. Allow the entire apparatus to cool to room temperature before slowly and gently venting it to atmospheric pressure.[3][7]2. Avoid moving or bumping the apparatus during or immediately after the sublimation process.3. When removing the cold finger, do so carefully to avoid scraping the collected crystals against the glass joints. |
Summary of Experimental Data
| Parameter | Value | Source |
| Sublimation Temperature | 313 K (40°C) | [1][2] |
| Pressure | 1.5 mbar | [1][2] |
| Reported Yield | 60% (over two steps) | [1][2][5] |
| Melting Point (Purified) | 338 K (65°C) | [1][2][5] |
| Appearance (Crude) | Pale-yellow to yellow-brown solid or semi-solid | |
| Appearance (Purified) | Very large, colorless prisms | [1][2] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the purification of this compound and general vacuum sublimation techniques.[1][2][3]
-
Preparation of the Sample: Ensure the crude this compound is completely dry and free of any residual solvent. If the material is chunky, gently crush it into a fine powder using a mortar and pestle.
-
Loading the Apparatus: Place the dried, powdered crude material in a thin, even layer at the bottom of the sublimation apparatus.
-
Assembling the Apparatus:
-
Insert the cold finger into the main chamber. If using ground glass joints, apply a thin layer of vacuum grease.
-
Securely clamp the assembled apparatus to a stand.
-
Connect the vacuum arm to a vacuum pump via thick-walled tubing and include a cold trap (e.g., with liquid nitrogen or dry ice/acetone) to protect the pump.[8]
-
-
Evacuation: Turn on the vacuum pump and allow the system to evacuate fully. A good vacuum is essential for lowering the sublimation temperature.
-
Cooling: Once a stable vacuum is achieved, begin circulating coolant (e.g., an ice-water slurry) through the cold finger.
-
Heating:
-
Gently begin to heat the bottom of the apparatus using a heating mantle or an oil bath set to 40°C (313 K).[1][2]
-
Monitor the process closely. You should observe the crude material slowly disappearing from the bottom and colorless crystals forming on the cold surface of the condenser.
-
Adjust the heat as necessary to maintain a slow, steady rate of sublimation, avoiding any melting or charring.
-
-
Completion and Collection:
-
Once a sufficient amount of product has collected on the cold finger and most of the crude material is gone, turn off the heat source.
-
Allow the apparatus to cool completely to room temperature while still under vacuum.
-
Once cooled, turn off the coolant flow and remove it from the cold finger.
-
Very slowly and carefully vent the system to atmospheric pressure. A sudden influx of air will dislodge the purified crystals.[7]
-
Carefully remove the cold finger from the apparatus.
-
Scrape the pure, colorless crystals of this compound from the cold finger onto a pre-weighed watch glass.
-
Process Visualizations
Caption: Troubleshooting workflow for sublimation purification.
References
- 1. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Video: Sublimation: Concept, Purification of Ferrocene, Applications [jove.com]
- 8. m.youtube.com [m.youtube.com]
troubleshooting cyclization reactions in pyrrolo[1,2-a]imidazole synthesis
Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrrolo[1,2-a]imidazole core?
A1: The primary synthetic routes to the pyrrolo[1,2-a]imidazole scaffold can be broadly categorized into two main approaches:
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Annulation of an imidazole ring onto a pyrrole precursor: This is a widely used method that typically involves the reaction of a pyrrolidine or pyrroline derivative with a reagent that provides the remaining atoms for the imidazole ring. A common example is the condensation of 2-aminopyrrolines with α-halocarbonyl compounds.
-
Annulation of a pyrrole ring onto an imidazole precursor: This strategy starts with an existing imidazole ring and builds the fused pyrrole ring. A key example is the intramolecular cyclization of N-alkenyl-substituted imidazoles.
Other notable methods include multi-component reactions, [3+2] cycloaddition reactions, and intramolecular cyclizations of suitably functionalized precursors.[1]
Q2: I am getting a low yield in my cyclization reaction. What are the first troubleshooting steps I should take?
A2: Low yields are a common issue in many organic syntheses. For pyrrolo[1,2-a]imidazole synthesis, consider the following initial steps:
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Reagent Purity: Ensure the purity of your starting materials. Impurities in reactants, such as the aminopyrroline or the α-haloketone, can lead to side reactions and a decrease in the yield of the desired product.
-
Reaction Conditions: Re-evaluate your reaction conditions. Key parameters to check and optimize include temperature, reaction time, and solvent. Some reactions may require heating to proceed efficiently, while others might be sensitive to prolonged heating, leading to decomposition.
-
Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q3: I have obtained a mixture of regioisomers. How can I improve the selectivity of my reaction?
A3: The formation of regioisomers is a known challenge, particularly in reactions involving unsymmetrical starting materials. For instance, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with an unsymmetrical α-haloketone can potentially yield both 2-substituted and 3-substituted pyrrolo[1,2-a]imidazoles. To improve regioselectivity:
-
Choice of Base and Solvent: The reaction medium can significantly influence the reaction pathway. Experiment with different solvents and bases. For example, in some cases, a non-polar solvent might favor one regioisomer over another.
-
Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of regioisomers.
-
Steric and Electronic Effects: The substituents on your starting materials will play a crucial role. Bulky groups may sterically hinder attack at a particular position, favoring the formation of one isomer. Similarly, electron-donating or electron-withdrawing groups can influence the nucleophilicity and electrophilicity of the reacting centers.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of pyrrolo[1,2-a]imidazoles.
Problem 1: Low Yield in the Condensation of Aminopyrrolines with α-Halocarbonyls
Question: My reaction between 3,4-dihydro-2H-pyrrol-5-amine and a 2-bromoacetophenone derivative is resulting in a very low yield (<20%). How can I improve this?
Answer: The condensation of aminopyrrolines with α-halocarbonyl compounds is a common method, but it is also known to sometimes produce low yields.[1] For instance, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with a pyridyl bromo ketone in DMF with sodium carbonate as a base has been reported to yield the 2-substituted pyrrolo[1,2-a]imidazole in only 14% yield.[1] Here are several factors to investigate to improve your yield:
-
Reaction Solvent: The choice of solvent is critical. While polar aprotic solvents like DMF are sometimes used, they can also promote side reactions. Consider screening other solvents.
-
Base: The type and amount of base can influence the reaction. A base is typically required to neutralize the HBr formed during the reaction. However, a strong base might lead to decomposition of the starting materials or product.
-
Temperature and Reaction Time: These parameters should be optimized. While heating can increase the reaction rate, excessive heat or prolonged reaction times can lead to the formation of degradation products. Monitor the reaction progress by TLC to determine the optimal reaction time.
Table 1: Effect of Reaction Conditions on the Yield of Pyrrolo[1,2-a]imidazoles
| Starting Materials | Solvent | Base | Temperature | Yield (%) | Reference |
| 3,4-dihydro-2H-pyrrol-5-amine and a pyridyl bromo ketone | DMF | Na₂CO₃ | Heating | 14 (2-substituted isomer) | [1] |
| 2-(2-oxopyrrolidin-1-yl)-acetamide | POCl₃ | - | Reflux | 82 (with microwave) | [1] |
| Ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate | - | - | - | 36 | [1] |
| Phenacyl azides and L-proline | Toluene | - | Reflux | High | [1] |
Problem 2: Formation of an Unexpected Isomer
Question: I am trying to synthesize a 3-substituted pyrrolo[1,2-a]imidazole, but I am isolating the 2-substituted isomer as the major product. What determines the regioselectivity in this reaction?
Answer: The regioselectivity of the cyclization is influenced by a combination of steric and electronic factors, as well as the reaction conditions. The initial nucleophilic attack of the aminopyrroline can occur from either of the two nitrogen atoms, leading to different intermediates and ultimately different regioisomers.
-
Steric Hindrance: A bulky substituent on the α-carbon of the haloketone may favor the formation of the less sterically hindered product.
-
Electronic Effects: The electronic nature of the substituents on both the aminopyrroline and the haloketone can influence the relative nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon.
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Reaction Mechanism: The reaction can proceed through different mechanistic pathways. Understanding the likely mechanism for your specific substrates can help in predicting and controlling the regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles
This protocol is adapted from a known procedure for the condensation of 5-methoxy-3,4-dihydro-2H-pyrrole with a 2-amino-1-arylethanone.[2]
Materials:
-
5-methoxy-3,4-dihydro-2H-pyrrole
-
2-amino-1-arylethanone hydrochloride
-
Triethylamine
-
Anhydrous ethanol
Procedure:
-
To a solution of 2-amino-1-arylethanone hydrochloride (1.0 eq) in anhydrous ethanol, add triethylamine (1.1 eq) and stir the mixture at room temperature for 15 minutes.
-
Add 5-methoxy-3,4-dihydro-2H-pyrrole (1.0 eq) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Visualizations
Troubleshooting Workflow for Low Yield in Cyclization Reactions
Caption: A logical workflow for troubleshooting low yields in pyrrolo[1,2-a]imidazole synthesis.
Decision Pathway for Addressing Regioselectivity
Caption: A decision-making pathway for troubleshooting regioselectivity issues.
References
- 1. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
identifying byproducts in the multicomponent synthesis of pyrrolo[1,2-a]benzimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multicomponent synthesis of pyrrolo[1,2-a]benzimidazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts.
Problem 1: An unexpected major byproduct is observed in my reaction, alongside the desired pyrrolo[1,2-a]benzimidazole.
-
Question: What is the likely identity of this major byproduct?
-
Answer: In the multicomponent synthesis of pyrrolo[1,2-a]benzimidazoles, the most commonly reported major byproduct is a pyrrolo[1,2-a]quinoxaline derivative.[1][2][3] This occurs through a competing reaction pathway involving the opening of the imidazole ring.[1]
-
Question: Why is the pyrrolo[1,2-a]quinoxaline byproduct forming?
-
Answer: The formation of the quinoxaline byproduct is influenced by the reaction conditions.[1][4] The mechanism is believed to involve the aromatization of the pyrrole ring which is concurrent with the opening of the imidazole ring, leading to a 2-pyrrolo-aniline intermediate that then cyclizes to form the quinoxaline scaffold.[1]
-
Question: How can I minimize the formation of the pyrrolo[1,2-a]quinoxaline byproduct?
-
Answer: The choice of solvent and base/acid scavenger can significantly influence the product ratio. For instance, using 1,2-epoxybutane as both a solvent and an acid scavenger at reflux has been shown to favor the formation of pyrrolo[1,2-a]quinoxalin-4-ones in some cases.[4] The molar ratio of the reactants is also a critical factor.[2][3] Experimenting with different solvents, reaction times, and temperatures can help to optimize the yield of the desired pyrrolo[1,2-a]benzimidazole.
Problem 2: My reaction is sluggish or does not go to completion.
-
Question: What are the potential causes for a slow or incomplete reaction?
-
Answer: Several factors could contribute to a sluggish reaction. The stability of the in-situ generated benzimidazolium ylide is crucial. The choice of the base or acid scavenger used to generate the ylide can impact its concentration and reactivity. Additionally, the reactivity of the dipolarophile (the activated alkyne) plays a significant role. Steric hindrance on any of the reactants can also slow down the reaction rate.
-
Question: What steps can I take to improve the reaction rate and conversion?
-
Answer: Consider using microwave irradiation, which has been reported to accelerate this type of multicomponent reaction.[2] Ensure all reagents are pure and dry, as impurities can interfere with the reaction. A slight excess of the more volatile or less stable reactants might also drive the reaction to completion. If steric hindrance is a suspected issue, modifying the substituents on the reactants may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the multicomponent synthesis of pyrrolo[1,2-a]benzimidazoles?
A1: The reaction typically proceeds via a 1,3-dipolar cycloaddition. First, the benzimidazole derivative is N-alkylated by a halo-compound (e.g., a 2-bromoacetophenone derivative) to form a benzimidazolium salt. In the presence of a base or an acid scavenger, this salt deprotonates to form a benzimidazolium ylide. This ylide, a 1,3-dipole, then undergoes a [3+2] cycloaddition reaction with an activated alkyne (dipolarophile). The initial cycloadduct subsequently aromatizes to yield the final pyrrolo[1,2-a]benzimidazole product.[2]
Q2: Besides pyrrolo[1,2-a]quinoxalines, are there other potential byproducts?
A2: While pyrrolo[1,2-a]quinoxalines are the most prominently reported byproducts, other side reactions are possible depending on the specific substrates and conditions used. These can include self-condensation products of the reactants or decomposition of the ylide intermediate. Careful monitoring of the reaction by techniques like TLC or LC-MS is recommended to identify any minor byproducts.
Q3: How can I confirm the identity of the desired product and any byproducts?
A3: A combination of spectroscopic techniques is essential for structural elucidation. High-resolution mass spectrometry (HRMS) will provide the exact mass and molecular formula. 1H and 13C NMR spectroscopy will give detailed information about the chemical environment of the protons and carbons in the molecule, allowing for the differentiation between the pyrrolo[1,2-a]benzimidazole and pyrrolo[1,2-a]quinoxaline skeletons. In some cases, 2D NMR techniques like HMBC and HSQC may be necessary. For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.
Q4: What purification methods are most effective for separating the desired product from the byproducts?
A4: Column chromatography on silica gel is a standard and often effective method for separating the desired pyrrolo[1,2-a]benzimidazole from the more polar quinoxaline byproducts. The choice of eluent system will depend on the specific polarity of the compounds synthesized and should be optimized using thin-layer chromatography (TLC). In cases where the polarities are very similar, preparative HPLC may be required. Recrystallization can also be an effective purification technique if a suitable solvent is found.
Data Presentation
The following table summarizes the influence of reaction conditions on the product ratio in the synthesis of a specific set of pyrrolo[1,2-a]quinoxalin-4-ones (4) versus pyrrolo[1,2-a]benzimidazoles (5), as reported in the literature. This data highlights how reaction parameters can be tuned to favor one product over the other.
| Entry | Reaction Conditions | Ratio of Peak Areas (4b:5b) | Ratio of Peak Areas (4h:5h) |
| 1 | 1,2-epoxybutane, 24 h at reflux temperature (≈62 °C) | 7.6 | 6.2 |
| 2 | NEt₃ and TPCD in DMF, 4 h at 90 °C | 7.7 | 2.7 |
| 3 | NEt₃ in acetonitrile, 4 h at reflux temperature (≈80 °C) | 46 | 54 |
| 4 | K₂CO₃ in DMF, 48 h at rt | 27 | - |
| 5 | K₂CO₃ + NEt₃ in DMF, 24 h at 70 °C | 91 | - |
Data adapted from Beilstein J. Org. Chem. 2014, 10, 2377–2387.[4]
Experimental Protocols
Protocol 1: General Procedure for the Multicomponent Synthesis
-
To a solution of the benzimidazole derivative (1.0 mmol) in a suitable solvent (e.g., 1,2-epoxybutane or DMF, 10 mL), add the 2-bromoacetophenone derivative (1.0 mmol) and the activated alkyne (1.1 mmol).
-
Add the appropriate base or acid scavenger (e.g., triethylamine or potassium carbonate, 1.2 mmol).
-
Heat the reaction mixture at the desired temperature (e.g., reflux or 90 °C) or irradiate with microwaves.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product(s) by NMR and mass spectrometry.
Protocol 2: Identification of Pyrrolo[1,2-a]quinoxaline Byproduct
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) of the purified byproduct. The molecular formula of a pyrrolo[1,2-a]quinoxaline will have a different nitrogen count and molecular weight compared to the corresponding pyrrolo[1,2-a]benzimidazole.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum of a pyrrolo[1,2-a]quinoxaline will show a distinct set of signals corresponding to the quinoxaline ring system, which will differ from the pattern observed for the benzimidazole moiety in the desired product.
-
¹³C NMR Spectroscopy: The number and chemical shifts of the signals in the ¹³C NMR spectrum will be indicative of the carbon skeleton. The pyrrolo[1,2-a]quinoxaline will have a different number of aromatic CH and quaternary carbon signals compared to the pyrrolo[1,2-a]benzimidazole.
Visualizations
Caption: Main reaction pathway for the synthesis of pyrrolo[1,2-a]benzimidazoles.
Caption: Formation of the pyrrolo[1,2-a]quinoxaline byproduct.
Caption: Troubleshooting workflow for byproduct identification and mitigation.
References
purification of imidazole derivatives using column chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of imidazole derivatives using column chromatography.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve problems during your experiments.
Q1: My imidazole derivative is showing significant tailing or streaking on the silica gel column. How can I resolve this?
A1: Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel. It results from strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface.
-
Solution 1: Add a Basic Modifier. Incorporate a small amount (0.1-2%) of a basic modifier, such as triethylamine (TEA) or pyridine, into your mobile phase.[1][2][3] This additive neutralizes the acidic sites on the silica gel, minimizing the strong interactions and leading to sharper, more symmetrical peaks.[3][4]
-
Solution 2: Change the Stationary Phase. Switch to a less acidic or basic stationary phase. Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds, as it reduces the strong acid-base interactions that cause tailing.[5]
-
Solution 3: Deactivate the Silica Gel. Before running the column with your standard eluent, you can flush the packed column with a solvent system containing 1-3% triethylamine to neutralize the silica surface.[6]
Q2: My compound is co-eluting with impurities. How can I improve the separation?
A2: Co-elution occurs when your target compound and impurities have similar affinities for the stationary and mobile phases.
-
Solution 1: Optimize the Mobile Phase with Gradient Elution. If you are using a single solvent mixture (isocratic elution), switching to a gradient elution can significantly improve separation.[5][7] Start with a less polar solvent system and gradually increase the polarity over the course of the separation. This will help resolve compounds with close Rf values.
-
Solution 2: Experiment with Different Solvent Systems. Test various solvent systems using Thin-Layer Chromatography (TLC) first. Common systems for imidazoles include ethyl acetate/hexane and dichloromethane/methanol.[5][8] The ideal system should provide a good separation of spots on the TLC plate, with the target compound having an Rf value of approximately 0.25-0.35.[9]
-
Solution 3: Use the Dry Loading Technique. Instead of dissolving your sample in a solvent and applying it to the column (liquid loading), adsorb it onto a small amount of silica gel.[6] After evaporating the solvent, the resulting free-flowing powder can be carefully added to the top of the column. This technique often results in sharper bands and better resolution.[5]
Q3: My recovery yield is very low after column chromatography. What could be the cause?
A3: Low recovery can stem from several factors, including irreversible binding or degradation of the compound on the column.
-
Cause 1: Irreversible Adsorption. Your imidazole derivative may be binding too strongly to the acidic silica gel.
-
Solution: As with tailing, using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine can mitigate this issue.[5]
-
-
Cause 2: Compound Instability/Decomposition. The acidic nature of silica gel can cause some sensitive imidazole derivatives to degrade during the purification process.[5][10]
-
Solution: Minimize the time your compound spends on the column by using flash chromatography (applying air pressure to speed up the flow rate).[11] If degradation persists, switching to a neutral stationary phase is recommended.
-
Q4: My compound will not elute from the column, even with a highly polar solvent system.
A4: This issue suggests either extremely strong binding to the stationary phase or a problem with the initial mobile phase selection.
-
Solution 1: Perform a "Methanol Purge". After running your standard eluent, you can try to flush the column with 100% methanol. Methanol is highly polar and will elute most compounds that remain strongly adsorbed to the silica.
-
Solution 2: Re-evaluate Your TLC Analysis. Ensure the solvent system chosen on TLC effectively moves the compound off the baseline. An Rf of 0 indicates the compound does not move in that solvent system, and it will not elute from the column. A more polar system is required.
-
Solution 3: Check for Compound Degradation. It is possible the compound has decomposed on the column and will not elute as the expected product.[5]
Frequently Asked Questions (FAQs)
What is the best stationary phase for purifying imidazole derivatives? Standard silica gel (60 Å, 230-400 mesh) is widely used. However, due to the basic nature of the imidazole ring, which can lead to tailing on acidic silica, neutral or basic alumina is often a better choice for achieving improved peak shape and recovery.[5] For very polar compounds, reversed-phase (e.g., C18) chromatography can also be an option.[12]
How do I select the right mobile phase (eluent)? The selection process should always begin with Thin-Layer Chromatography (TLC) .[13]
-
Test various solvent systems of differing polarities. Common starting points include mixtures of hexane/ethyl acetate for less polar compounds and dichloromethane/methanol for more polar ones.[8]
-
The goal is to find a solvent system where your desired compound has an Rf value between 0.25 and 0.35 .[9] This range typically provides the best separation on a column.
-
If you observe tailing on the TLC plate, add 0.1-2% triethylamine (TEA) to the developing solvent to see if it resolves the issue.[1]
Why is triethylamine (TEA) frequently added to the eluent? Triethylamine is a basic amine that is added to the mobile phase to act as a "silanol suppressor."[2] It neutralizes the acidic silanol groups on the surface of the silica gel.[3] This prevents the basic imidazole compound from interacting too strongly with the stationary phase, which is the primary cause of peak tailing and can also help prevent compound degradation and improve recovery.[2][5]
What is "dry loading" and when should it be used? Dry loading involves pre-adsorbing your crude sample onto an inert solid support, typically a small amount of silica gel, before loading it onto the column.[6] The sample is dissolved in a volatile solvent, mixed with silica, and the solvent is then removed under reduced pressure to yield a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is particularly useful when your sample is not very soluble in the initial, less polar eluent, as it prevents precipitation at the top of the column and often leads to much sharper bands and better separation.[5]
Data Presentation
Table 1: Common Mobile Phase Systems for Imidazole Derivatives
| Mobile Phase System | Polarity | Typical Modifiers | Notes |
| Hexane / Ethyl Acetate | Low to Medium | 0.1 - 2% Triethylamine | A standard system for compounds of moderate polarity.[8] |
| Dichloromethane / Methanol | Medium to High | 0.1 - 2% Triethylamine | Effective for more polar imidazole derivatives.[5][8] |
| Chloroform / Methanol | Medium to High | 0.1 - 2% Triethylamine | An alternative to the DCM/Methanol system.[5] |
| Ethyl Acetate / Acetone | Medium | 0.1 - 2% Triethylamine | Can provide different selectivity compared to ester/alkane mixtures.[1] |
Table 2: Quick Troubleshooting Reference
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing/Streaking | Strong interaction between basic imidazole and acidic silica. | Add 0.1-2% triethylamine to the eluent; switch to a neutral/basic alumina stationary phase.[5] |
| Co-elution of Compounds | Similar polarity of target compound and impurities. | Run a gradient elution; try a different solvent system; use the dry loading technique.[5][7] |
| Low Yield / No Recovery | Irreversible adsorption or decomposition on silica gel. | Deactivate silica with triethylamine; use alumina; run the column faster (flash chromatography).[5] |
| Compound Insoluble in Eluent | Poor choice of loading solvent. | Use the dry loading method by pre-adsorbing the sample onto silica gel.[6] |
Experimental Protocols
Protocol: Flash Column Chromatography of a Substituted Imidazole
This protocol provides a general guideline for purifying an imidazole derivative using flash column chromatography.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that provides an Rf value of ~0.3 for the target compound and separates it from impurities. If tailing is observed, add 0.5% triethylamine to the solvent mixture and re-run the TLC.
-
-
Column Preparation:
-
Select a column with an appropriate diameter based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[5][11]
-
Insert a small plug of cotton or glass wool into the bottom of the column. Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into the column.
-
Gently tap the column to pack the silica gel evenly and drain the excess solvent until it is just above the silica surface. Ensure there are no air bubbles or cracks.
-
Add another ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.[1]
-
-
Sample Loading (Dry Loading Method Recommended):
-
Dissolve your crude imidazole derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (typically 1-2 times the weight of your crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top layer of sand in the packed column, creating a uniform layer.
-
-
Elution:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady, fast rate (e.g., a drop rate of several drops per second).[10]
-
Isocratic Elution: Use the same solvent mixture throughout the separation.
-
Gradient Elution: Start with a less polar solvent system (e.g., 90:10 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent (e.g., move to 80:20, then 70:30) as the column runs.[5]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of numbered test tubes or flasks.[11]
-
Monitor the separation by spotting fractions onto TLC plates.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified imidazole derivative.[5]
-
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 3. Triethyl amine - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. silicycle.com [silicycle.com]
- 13. sorbtech.com [sorbtech.com]
Technical Support Center: Catalyst-Free Synthesis of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the catalyst-free synthesis of imidazole-pyrrolo[1,2-a]pyrazine hybrids. The information is based on established, efficient annulative functionalization approaches.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the catalyst-free synthesis of imidazole-pyrrolo[1,2-a]pyrazine hybrids?
A1: The synthesis is a domino reaction involving the regioselective conjugate substitution of a β-enaminone with propargylamine. This is followed by a smooth cycloisomerization process that constructs both the pyrazine and imidazole heterocyclic moieties through the successive formation of three C-N bonds, all without the need for a catalyst.[1][2]
Q2: What are the primary starting materials for this synthesis?
A2: The key starting materials are β-enaminones and propargylamine.[1][2][3] The β-enaminones can be synthesized from precursors like 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbonitrile.
Q3: What are the typical solvents and temperatures used in this reaction?
A3: Ethanol (EtOH) is a commonly used solvent, particularly for the cycloisomerization step, with temperatures around 120 °C. Toluene is also used, especially for the initial reaction of the β-enaminone with propargylamine, often at a lower temperature of around 60 °C to isolate intermediates.[1]
Q4: Is it possible to synthesize different derivatives of the imidazole-pyrrolo[1,2-a]pyrazine core?
A4: Yes, a variety of substitutions on the core structure can be achieved by using different β-enaminones as starting materials. This allows for the synthesis of a range of hybrid molecules with unique substitution patterns.[1]
Troubleshooting Guide
Problem 1: Low or no yield of the desired imidazole-pyrrolo[1,2-a]pyrazine product.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction may not have proceeded to completion. Increase the reaction time and continue to monitor the reaction's progress using thin-layer chromatography (TLC).[4] |
| Suboptimal Temperature | The reaction temperature is crucial. For the final cycloisomerization step, ensure the temperature is maintained at 120 °C in ethanol for the reaction to proceed smoothly.[1] |
| Solvent Choice | The choice of solvent can significantly impact the reaction outcome. Ethanol is generally effective for the cycloisomerization step.[1] |
| Starting Material Quality | Ensure the purity of the β-enaminone and propargylamine starting materials. Impurities can interfere with the reaction. |
Problem 2: Formation of multiple products, including regioisomers.
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring Multiple Products | The reaction conditions, particularly the solvent and temperature, play a critical role in the regioselective construction of the desired product.[1] |
| Running the reaction in solvents like acetonitrile (CH3CN) or toluene at elevated temperatures for extended periods can lead to a mixture of products.[1] | |
| One-Step vs. Two-Step Procedure | A one-pot reaction may lead to a mixture of products. For higher regioselectivity, a two-step process is recommended. First, react the β-enaminone with propargylamine in toluene at 60 °C to isolate the intermediate. Then, perform the cycloisomerization of the purified intermediate in ethanol at 120 °C.[1] |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Presence of Multiple Products and Unreacted Starting Materials | If the reaction has not gone to completion or has produced side products, purification can be challenging. |
| Utilize flash chromatography on silica gel. A common eluent system is a mixture of hexanes, ethyl acetate, and dichloromethane to effectively separate the desired product.[1] | |
| Product Characterization Issues | The presence of regioisomers can complicate spectral analysis. |
| Use a combination of 1H NMR, 13C NMR, and 2D NMR techniques (HSQC, HMBC, NOESY) for unambiguous structure determination. High-resolution mass spectrometry (HRMS) is also essential for confirming the molecular formula.[1] |
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for the Synthesis of a Model Compound [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) of Products |
| 1 | Toluene | 150 | 20 | 15 (3a) / 19 (3a') / 9 (5a) / 53 (2a) |
| 2 | EtOH | 120 | 0.5 | 72 (3a) / 17 (3a') |
| 11 | CH3CN | - | prolonged | Mixture of 3a, 3a', and 5a |
| 12 | Toluene | - | prolonged | Mixture of 3a, 3a', and 5a |
| 13 | Toluene | 60 | - | 96 (5a) |
3a represents the desired product, 3a' is a regioisomer, 5a is an intermediate, and 2a is the starting β-enaminone.
Table 2: Yields for the Two-Step Synthesis of Various Imidazole-Pyrrolo[1,2-a]pyrazine Hybrids [1]
| Compound | Yield of Intermediate (%) | Yield of Final Product (%) |
| 3a | 95 | 92 |
| 3k | - | 83 |
| 3l | - | 79 |
Experimental Protocols
General Procedure for the Synthesis of β-enaminones (Starting Material)
A mixture of a 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbonitrile derivative (1.0 equivalent) and the appropriate amine is prepared and reacted to form the corresponding β-enaminone, which can then be used in the subsequent catalyst-free synthesis.[1]
Two-Step Procedure for the Catalyst-Free Synthesis of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrids
Step 1: Synthesis of the Intermediate
-
A solution of the β-enaminone (e.g., 500 mg) and propargylamine is prepared in toluene.
-
The reaction mixture is stirred at 60 °C.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the intermediate is purified, often achieving yields of around 95%.[1]
Step 2: Cycloisomerization to the Final Product
-
The purified intermediate (e.g., 300 mg) is dissolved in ethanol.
-
The solution is heated to 120 °C.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then cooled, and the solvent is evaporated.
-
The crude product is purified by flash chromatography on silica gel using an eluent such as a mixture of hexane, ethyl acetate, and dichloromethane. This step typically yields the final product in excellent yields (e.g., 92%).[1]
Visualizations
Caption: Two-step experimental workflow for the synthesis.
Caption: Reaction pathway choices and their outcomes.
References
- 1. yscholarhub.yonsei.ac.kr [yscholarhub.yonsei.ac.kr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalyst-Free Construction of Imidazole-Pyrrolo[1,2- a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2- a]pyrrolo[2,1- c]pyrazine via Regioselective Annulative Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Hydrogenative Dechlorination of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of chlorine from 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles by hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective catalyst for the dechlorination of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles?
A1: The most widely used and generally effective catalyst for the hydrodechlorination of aryl and heteroaryl chlorides is palladium on carbon (Pd/C).[1][2][3] Typically, a 5% or 10% Pd/C loading is employed. For substrates that are difficult to reduce, more active catalysts such as Pearlman's catalyst (Pd(OH)₂/C) may be considered.
Q2: What are the typical reaction conditions for this type of hydrogenation?
A2: Typical conditions involve the use of a protic solvent such as ethanol or methanol, a hydrogen source, and often a base to neutralize the HCl formed during the reaction. The reaction can be carried out under a hydrogen atmosphere (from a balloon to high-pressure reactors) or by using transfer hydrogenation reagents.
Q3: What is transfer hydrogenation and what are its advantages?
A3: Transfer hydrogenation is a method where hydrogen is transferred from a donor molecule to the substrate, mediated by a catalyst. Common hydrogen donors include formic acid, triethylsilane, and isopropanol.[4][5] This technique can be advantageous as it avoids the need for handling gaseous hydrogen and specialized high-pressure equipment.
Q4: Can other functional groups on the molecule be affected during the hydrogenation?
A4: Yes, other functional groups can be reduced under hydrogenation conditions. For example, nitro groups, double bonds, and some protecting groups like benzyl ethers can be labile.[1][2] The chemoselectivity of the reaction can often be controlled by the choice of catalyst, solvent, and the use of catalyst poisons. For instance, using diphenylsulfide as a catalyst poison with Pd/C can prevent the hydrogenolysis of other sensitive groups while allowing for the reduction of olefins and acetylenes.[2][6]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material and the appearance of the product.
Troubleshooting Guides
Issue 1: The reaction is very slow or does not proceed to completion.
-
Possible Cause 1: Inactive Catalyst. The palladium catalyst may have lost its activity due to prolonged storage or exposure to air.
-
Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric when dry.
-
-
Possible Cause 2: Catalyst Poisoning. The starting material or solvent may contain impurities that are poisoning the catalyst. Sulfur compounds and strongly coordinating species are known catalyst poisons. The nitrogen atoms in the heterocyclic substrate itself can sometimes inhibit the catalyst.[7]
-
Solution: Ensure high purity of the starting material and solvents. The use of additives like nitrogen-containing bases (e.g., triethylamine, pyridine) can sometimes mitigate catalyst inhibition in certain hydrogenations.[1]
-
-
Possible Cause 3: Insufficient Hydrogen Pressure. For reactions using hydrogen gas, the pressure may be too low for the reaction to proceed efficiently.
-
Solution: Increase the hydrogen pressure. If using a balloon, ensure it is adequately filled and that there are no leaks in the system. For more challenging reductions, a high-pressure hydrogenation vessel (Parr shaker) may be necessary.
-
-
Possible Cause 4: Poor Mass Transfer. In heterogeneous catalysis, efficient mixing is crucial for the reactants to come into contact with the catalyst surface.
-
Solution: Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture.
-
Issue 2: I am observing side products in my reaction.
-
Possible Cause 1: Over-reduction. Other functional groups in the molecule might be getting reduced along with the chloro group.
-
Possible Cause 2: C-C Coupling. In some cases, particularly with certain catalysts like rhodium complexes, C-C homocoupling of the starting material can occur as a side reaction.[8]
-
Solution: If C-C coupling is observed, switching to a different catalyst system, such as Pd/C, is recommended as it is less prone to this side reaction in hydrodechlorination.
-
Issue 3: The workup is difficult, and I have low recovery of my product.
-
Possible Cause: Adsorption of the product onto the catalyst. The product, being a nitrogen-containing heterocycle, might be adsorbing strongly to the palladium on carbon catalyst.
-
Solution: After filtration of the catalyst, wash it thoroughly with a polar solvent like methanol or a solvent mixture containing a small amount of a volatile acid (e.g., acetic acid) or base (e.g., ammonia in methanol) to displace the product from the catalyst surface.
-
Data Presentation
Table 1: Comparison of Catalysts for Hydrodechlorination
| Catalyst | Hydrogen Source | Typical Loading (mol%) | Key Features |
| 5-10% Pd/C | H₂ gas, Formic acid, Triethylsilane | 1 - 10 | Standard, versatile, and cost-effective. |
| Pd(OH)₂/C | H₂ gas | 1 - 10 | More active than Pd/C, good for stubborn substrates. |
| [Rh(Cl)(COD)(R-NHC)] | HSiEt₃ | 1 - 5 | Can be effective but may promote C-C coupling.[8] |
| [RuCl₂(p-cymene)]₂ | Isopropanol | 0.5 - 2.5 | Good for transfer hydrogenation, avoids H₂ gas.[4] |
Table 2: Typical Reaction Conditions for Hydrodechlorination of Aryl Chlorides
| Parameter | Condition | Notes |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Protic solvents are generally preferred. |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase the reaction rate but may lead to side reactions. |
| Pressure (H₂) | 1 atm (balloon) to 50 atm | Higher pressure is often more effective for difficult substrates. |
| Base | Triethylamine, K₂CO₃, NaOAc | Used to scavenge the in-situ generated HCl. |
| Reaction Time | 1 - 24 hours | Monitor by TLC, GC, or LC-MS for completion. |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation using Pd/C and Hydrogen Gas
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (1.0 eq).
-
Solvent and Base: Dissolve the starting material in a suitable solvent (e.g., methanol or ethanol, ~0.1 M concentration). Add a base such as triethylamine (1.1 - 1.5 eq).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Procedure for Transfer Hydrogenation using Pd/C and Triethylsilane
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (1.0 eq) in a solvent such as methanol or THF.
-
Catalyst and Reagents: Add 10% Pd/C (5 mol% Pd) and a base like potassium carbonate (1.5 eq).
-
Hydrogen Donor: Add triethylsilane (2.0 - 3.0 eq) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or heat to reflux.
-
Monitoring and Workup: Follow steps 6-8 from Protocol 1.
Visualizations
Caption: Experimental workflow for the hydrogenation of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.
Caption: Troubleshooting guide for low conversion in hydrogenation reactions.
References
- 1. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 3. Liquid-phase catalytic hydrodechlorination of chlorinated organic compounds in a continuous flow micro-packed bed reactor over a Pd/AC catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex [organic-chemistry.org]
- 5. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic hydrodechlorination of benzyl chloride promoted by Rh-N-heterocyclic carbene catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Pyrrolo[1,2-a]imidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the regioselective synthesis of pyrrolo[1,2-a]imidazoles.
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of pyrrolo[1,2-a]imidazoles.
Issue 1: Formation of Regioisomeric Mixtures
Question: My reaction is producing a mixture of the desired pyrrolo[1,2-a]imidazole and an undesired regioisomer. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge in the synthesis of pyrrolo[1,2-a]imidazoles, particularly in cyclocondensation reactions. The regiochemical outcome is often influenced by a delicate interplay of steric and electronic factors of the reactants and the reaction conditions. Here are several strategies to enhance regioselectivity:
-
Substituent Effects:
-
Steric Hindrance: Bulky substituents on either the pyrrole or imidazole precursor can direct the cyclization to the less sterically hindered position. For instance, in the reaction of a substituted 2-aminopyrrole with an α-haloketone, a large substituent on the pyrrole ring may favor the formation of one regioisomer over the other.
-
Electronic Effects: The electronic nature of the substituents on both reacting partners plays a crucial role. Electron-donating groups on the pyrrole ring can enhance the nucleophilicity of a specific nitrogen atom, while electron-withdrawing groups on the electrophilic partner can influence the site of nucleophilic attack.
-
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the regioselectivity. It is advisable to screen a range of solvents with varying polarities (e.g., from nonpolar solvents like toluene to polar aprotic solvents like DMF or acetonitrile).
-
Temperature: Reaction temperature can be a critical factor. In some cases, running the reaction at a lower temperature may favor the kinetic product, which could be the desired regioisomer. Conversely, higher temperatures might lead to the thermodynamically more stable product. A systematic temperature optimization study is recommended.
-
Catalyst: The choice of catalyst, if any, can significantly impact regioselectivity. For metal-catalyzed reactions, the ligand on the metal center can create a specific steric and electronic environment that favors the formation of one regioisomer. In acid- or base-catalyzed reactions, the nature and strength of the acid or base can influence the protonation state of the reactants and intermediates, thereby directing the cyclization.
-
-
Choice of Reagents:
A logical workflow for troubleshooting regioselectivity issues is presented below:
Issue 2: Low Yield of the Desired Product
Question: My reaction has good regioselectivity, but the overall yield of the pyrrolo[1,2-a]imidazole is low. What are the potential causes and solutions?
Answer: Low yields can stem from several factors, including incomplete conversion of starting materials, degradation of reactants or products, or the formation of side products other than regioisomers.
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Purity of Starting Materials: Ensure that your starting materials, particularly reactive intermediates like 2-aminopyrroles, are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR). If the reaction stalls, a gradual increase in temperature or prolonged reaction time might be necessary. However, be cautious as excessive heat can lead to decomposition.
-
Atmosphere: Some of the reactants or intermediates might be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and other side reactions.
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Side Reactions: Be aware of potential side reactions. For example, in some cyclocondensation reactions, self-condensation of the starting materials or polymerization can occur. Adjusting the rate of addition of one reactant to the other can sometimes minimize these unwanted pathways.
Frequently Asked Questions (FAQs)
Q1: Which synthetic approach generally offers the best regioselectivity for the synthesis of pyrrolo[1,2-a]imidazoles?
A1: While the "best" approach depends on the specific substitution pattern desired, methods that involve intramolecular cyclization of a pre-assembled precursor often provide excellent regiocontrol, as the connectivity is already defined. Additionally, certain multicomponent reactions and cycloaddition strategies have been developed to be highly regioselective. For instance, the use of heterocyclic ketene aminals has been shown to lead to high regioselectivity in the synthesis of certain pyrrolo[1,2-a]imidazoles.[1][2]
Q2: How do I determine the regiochemistry of my product(s)?
A2: The definitive method for structure elucidation is single-crystal X-ray diffraction. However, this is not always feasible. A combination of spectroscopic techniques is typically used:
-
NMR Spectroscopy: 1D NMR (¹H and ¹³C) can provide initial clues based on chemical shifts and coupling constants. 2D NMR techniques, such as NOESY (for through-space correlations between protons) and HMBC (for long-range C-H correlations), are powerful tools for unambiguously determining the connectivity of the molecule and thus its regiochemistry.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product(s).
Q3: Can computational chemistry help in predicting the regiochemical outcome?
A3: Yes, computational studies, particularly using Density Functional Theory (DFT), can be very insightful. By calculating the activation energies for the formation of the different regioisomers, it is often possible to predict which isomer will be favored under kinetic control. These calculations can also provide insights into the electronic and steric factors that govern the regioselectivity of a reaction.
Quantitative Data on Regioselectivity
The following table summarizes some reported examples where regioselectivity in the synthesis of pyrrolo[1,2-a]imidazole derivatives was a factor.
| Starting Materials | Reaction Conditions | Product(s) | Yield (%) | Regioisomeric Ratio | Reference |
| 3,4-Dihydro-2H-pyrrol-5-amine and a pyridyl bromo ketone | Heating in DMF with Na₂CO₃ | Isomeric 2-substituted pyrrolo[1,2-a]imidazole | 14 | Not specified | [3] |
| Acylethynyltetrahydroindoles and Δ¹-pyrrolines | MeCN/THF, 70 °C, 8 h | Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles (mixture of E/Z isomers) | up to 81 | 4:1 (E/Z) | [4][5] |
Experimental Protocols
General Procedure for the Regioselective Synthesis of Pyrrolo[1,2-a]imidazoles using Heterocyclic Ketene Aminals
This protocol is adapted from a reported highly regioselective synthesis.[2]
-
Reaction Setup: To a solution of the heterocyclic ketene aminal (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add the α,β-unsaturated carbonyl compound (1.0 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired pyrrolo[1,2-a]imidazole derivative.
General Procedure for the Cyclocondensation of a 2-Aminopyrrole Derivative with an α-Haloketone
This is a general procedure that may require optimization to achieve high regioselectivity.
-
Reaction Setup: Dissolve the 2-aminopyrrole derivative (1.0 mmol) and a base (e.g., K₂CO₃, 1.2 mmol) in a suitable aprotic solvent (e.g., acetonitrile or DMF, 10 mL) in a round-bottom flask under an inert atmosphere.
-
Addition of Electrophile: To this stirring suspension, add a solution of the α-haloketone (1.0 mmol) in the same solvent dropwise over a period of 10-15 minutes.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. Monitor the reaction by TLC.
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel to separate the regioisomers and obtain the desired product.
Signaling Pathways and Logical Relationships
The regiochemical outcome of the cyclocondensation reaction to form the pyrrolo[1,2-a]imidazole core is determined by the initial nucleophilic attack of one of the nitrogen atoms of the imidazole or 2-aminopyrrole precursor on the electrophilic center of the reaction partner. The following diagram illustrates the two possible pathways leading to the formation of regioisomers.
References
- 1. Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]pyrroles with Δ1-Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
minimizing side reactions in the annulation of the pyrrole ring to the imidazole ring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the annulation of a pyrrole ring to an imidazole ring, a crucial step in the synthesis of various bioactive molecules and materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrrolo[1,2-a]imidazole Product
-
Question: I am getting a very low yield of my target pyrrolo[1,2-a]imidazole. What are the potential causes and how can I improve it?
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Answer: Low yields can stem from several factors ranging from reactant purity to suboptimal reaction conditions. Here’s a step-by-step troubleshooting guide:
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Reagent Quality: Ensure the purity of your starting materials, particularly the imidazole and the pyrrole precursors. Impurities can interfere with the reaction and lead to the formation of side products.
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Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and selectivity.[1] Experiment with different solvents, such as ethyl acetate, or consider solvent-free conditions, which have been reported to provide excellent yields in some cases.[2]
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Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote decomposition or the formation of side products. Try running the reaction at a lower temperature for a longer duration or use microwave irradiation for controlled and rapid heating, which has been shown to reduce reaction times and improve yields.[3][4]
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Catalyst Selection: For catalyzed reactions, ensure the catalyst is active and used in the correct loading. In some cases, a catalyst-free approach under the right conditions can be effective.[1]
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Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Issue 2: Formation of an Unexpected Side Product: Pyrrolo[1,2-a]quinoxaline Derivatives
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Question: I am trying to synthesize a pyrrolo[1,2-a]benzimidazole, but I am observing the formation of a pyrrolo[1,2-a]quinoxaline derivative as a major side product. Why is this happening and how can I prevent it?
-
Answer: The formation of pyrrolo[1,2-a]quinoxalines suggests an unintended reaction pathway involving the opening of the imidazole ring.[5]
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Mechanism: This side reaction is proposed to occur through the aromatization of the pyrrole ring, which is concomitant with the opening of the imidazole ring. This leads to the formation of a 2-pyrrolo-aniline intermediate, which can then react further to form the quinoxaline derivative.[5]
-
Troubleshooting:
-
Control of Substituents: The nature of the substituents on your reactants can influence the reaction pathway. Electron-withdrawing groups on the imidazole ring might make it more susceptible to ring-opening. If possible, modify the substituents to favor the desired cyclization.
-
Reaction Conditions: Carefully tune the reaction conditions. The choice of solvent, temperature, and reaction time can be critical in directing the reaction towards the desired product.[5] It has been shown that the reaction can be tuned to favor the formation of either the desired pyrrolo[1,2-a]benzimidazole or the quinoxaline side product by adjusting these parameters.[5]
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Choice of Alkyne: If you are using a multicomponent reaction with an activated alkyne, the nature of the alkyne can also influence the outcome.[5] Experimenting with different alkynes might help minimize the formation of the quinoxaline side product.
-
-
Issue 3: Difficulty in Product Purification
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Question: My final product is difficult to purify, and I have a mixture of closely related compounds. What strategies can I use for purification?
-
Answer: Purification challenges often arise from the presence of isomeric products or side products with similar polarities to the desired compound.
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Chromatography Optimization:
-
Column Chromatography: Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina).
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Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
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Reaction Optimization: The best approach to simplifying purification is to optimize the reaction to minimize the formation of side products in the first place. Refer to the troubleshooting guides for low yield and side product formation.
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Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of pyrrole-imidazole synthesis based on available literature.
| Parameter | Variation | Effect on Yield | Reference |
| Reaction Method | Conventional Reflux vs. Microwave Irradiation | Microwave irradiation can significantly reduce reaction time and in some cases improve yields. | [3][4] |
| Catalyst | Use of a catalyst (e.g., Iodine, Fe2O3@Fe3O4@Co3O4) vs. catalyst-free | The use of specific catalysts can lead to excellent yields (78-97%) in one-pot syntheses. | [2] |
| Solvent | Solvent-free vs. various solvents | Solvent-free conditions have been reported to provide excellent yields in certain multicomponent reactions. | [2] |
| Product Yields | Specific synthesized compounds | Yields for novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts have been reported in the range of 58–85%. | [6][7] |
Key Experimental Protocols
Protocol 1: One-Pot Multicomponent Synthesis of Pyrrolo[1,2-a]benzimidazole Derivatives
This protocol is adapted from a procedure for the synthesis of pyrrolo[1,2-a]benzimidazole derivatives.[5]
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Reactant Mixture: In a suitable round-bottom flask, combine the benzimidazole (1 mmol), the 2-bromoacetophenone derivative (2 mmol), and the nonsymmetrical activated alkyne (1 mmol).
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Solvent Addition: Add refluxing 2-ethyloxirane as the solvent.
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Reaction Conditions:
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Conventional Heating: Reflux the mixture for the time specified in the relevant literature, monitoring the reaction progress by TLC.
-
Microwave Irradiation: Alternatively, perform the reaction in a microwave reactor at a set temperature and time, which can significantly reduce the reaction time.[5]
-
-
Work-up and Purification:
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After completion of the reaction, remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel using an appropriate eluent system to isolate the desired pyrrolo[1,2-a]benzimidazole product.
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Protocol 2: Synthesis of 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Quaternary Salts
This protocol describes the alkylation of a pre-formed pyrrolo[1,2-a]imidazole core.[6]
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Reactant Mixture: In a round-bottom flask, mix the 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (0.01 mol) with the appropriate alkylating reagent (0.01 mol).
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Solvent Addition: Add 80 mL of ethyl acetate.
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Reaction: Reflux the mixture for 2 hours.
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Crystallization: Allow the mixture to stand overnight at room temperature to facilitate the precipitation of the solid product.
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Isolation and Purification:
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Collect the solid product by filtration.
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Wash the collected solid with ethyl acetate.
-
Recrystallize the product from an appropriate solvent to obtain the pure quaternary salt.
-
Visualizations
Caption: General experimental workflow for pyrrole-imidazole annulation.
Caption: Troubleshooting logic for pyrrole-imidazole annulation issues.
References
- 1. Annulation of 1H-pyrrole-2,3-diones by thioacetamide: an approach to 5-azaisatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5 H-pyrrolo[1,2- a]imidazole and 5 H-Imidazo[1,2- a]azepine Quaternary Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Pyrrolo[1,2-a]imidazole and Imidazo[1,2-a]pyridine Scaffolds
An objective guide for researchers and drug development professionals on the biological activities of two prominent nitrogen-fused heterocyclic scaffolds, pyrrolo[1,2-a]imidazole and imidazo[1,2-a]pyridine. This report details their comparative anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and methodologies.
The quest for novel therapeutic agents has led to extensive exploration of heterocyclic compounds, among which pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]pyridines have emerged as privileged scaffolds. Their unique structural features and diverse biological activities have positioned them as promising candidates in drug discovery. This guide provides a comparative analysis of their bioactivities, drawing from a range of studies to aid researchers in navigating their potential applications.
At a Glance: Comparative Bioactivity
| Bioactivity | Pyrrolo[1,2-a]imidazole Derivatives | Imidazo[1,2-a]pyridine Derivatives | Key Comparison Points |
| Anticancer | Exhibit cytotoxic effects against various cancer cell lines.[1][2] Some derivatives act as microtubule inhibitors.[3] | Display potent anticancer activity through multiple mechanisms, including inhibition of PI3K/Akt/mTOR pathway, CDKs, and tubulin polymerization.[4][5] Certain derivatives show covalent inhibition of KRAS G12C.[6] | Imidazo[1,2-a]pyridines appear to have a broader and more extensively studied range of anticancer mechanisms. |
| Antimicrobial | Show broad-spectrum antibacterial and antifungal activity.[7][8] Quaternary salts are particularly effective.[7] | Possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[9][10] Also exhibit antifungal and antitubercular properties.[11][12] | Both scaffolds are potent antimicrobial agents. Imidazo[1,2-a]pyridines have been extensively studied against a wider array of resistant bacterial and mycobacterial strains. |
| Anti-inflammatory | Limited specific data available in the reviewed literature, though general anti-inflammatory properties of pyrrole-containing compounds are known.[13] | Demonstrate anti-inflammatory effects by modulating signaling pathways such as STAT3/NF-κB/iNOS/COX-2.[14] Some derivatives show preferential inhibition of COX-2.[15] | Imidazo[1,2-a]pyridines have well-documented anti-inflammatory activities with identified molecular targets and pathways. |
In-Depth Analysis:
Anticancer Activity
Derivatives of both scaffolds have shown considerable promise as anticancer agents. Pyrrolo[1,2-a]imidazoles and related pyrrole-fused heterocycles have demonstrated cytotoxic activity against a range of cancer cell lines.[1][2][3] For instance, certain pyrrolo[1,2-a]quinolines, which share the pyrrole core, have been shown to inhibit tubulin polymerization.[3]
Imidazo[1,2-a]pyridines have been the subject of more extensive anticancer research, with a variety of mechanisms of action identified. These include the inhibition of critical signaling pathways like PI3K/Akt/mTOR, cyclin-dependent kinases (CDKs), and tubulin polymerization.[4][5] Notably, novel imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors of the KRAS G12C mutant, a significant target in cancer therapy.[6] Studies have also demonstrated their ability to induce apoptosis and cell cycle arrest in cancer cells.[5][16]
Table 1: Comparative Anticancer Activity Data (IC50 values in µM)
| Compound Class | Cancer Cell Line | Pyrrolo[1,2-a]imidazole Derivative IC50 (µM) | Imidazo[1,2-a]pyridine Derivative IC50 (µM) | Reference |
| Various | Breast (MCF-7) | Data not available | ~10 (for a PI3Kα inhibitor) | [5] |
| Various | Melanoma (A375) | Data not available | Compound 6: significant viability reduction | [5] |
| Various | Cervical (HeLa) | Data not available | Compound 6: significant viability reduction | [5] |
| Various | Breast (HCC1937) | Data not available | IP-5, IP-6, IP-7: demonstrated anticancer activities | [16] |
| Pyrrolo[1,2-a]quinoline | Renal (A498) | 10a: 0.027 | Data not available | [3] |
Antimicrobial Activity
Both heterocyclic systems are potent antimicrobial agents. Quaternary salts of 3-aryl-5H-pyrrolo[1,2-a]imidazole have demonstrated a broad spectrum of activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, as well as the fungus Cryptococcus neoformans.[7][8] The antimicrobial action of these quaternary ammonium compounds is attributed to their ability to impair the permeability of cell membranes.[7]
Imidazo[1,2-a]pyridines also exhibit robust antibacterial and antifungal properties.[9][17][12] Chalcone derivatives of imidazo[1,2-a]pyridine have shown good activity against both Gram-positive and Gram-negative bacteria. Furthermore, this scaffold has been a foundation for the development of potent antituberculosis agents, with some derivatives showing nanomolar activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[11][18]
Table 2: Comparative Antimicrobial Activity Data (MIC values in µg/mL)
| Compound Class | Staphylococcus aureus | Escherichia coli | Candida albicans | Mycobacterium tuberculosis H37Rv | Reference |
| Pyrrolo[1,2-a]imidazole Quaternary Salts | 2 - 32 | 6c: Active | 6c: Active | Data not available | [7] |
| Imidazo[1,2-a]pyridine Derivatives | 3b, 3c: Active | 3b, 3c: Active | 10a, 10b, 10c, 10i: MIC < 300 µmol/L | 9, 12, 16, 17, 18: MIC ≤ 0.006 µM | [9][12][18] |
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo[1,2-a]pyridines are well-documented.[19] A novel derivative, MIA, was shown to exert its anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in cancer cell lines.[14] This suppression leads to a reduction in the expression of inflammatory mediators like COX-2 and iNOS.[14] Docking studies have also suggested the binding of imidazo[1,2-a]pyridine carboxylic acid derivatives to the active sites of COX-1 and COX-2 enzymes, with some compounds showing preferential inhibition of COX-2.[15]
While pyrrole-containing compounds are generally known for their anti-inflammatory potential, specific and detailed studies on the anti-inflammatory mechanisms of pyrrolo[1,2-a]imidazole derivatives were less prevalent in the reviewed literature.[13]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Anticancer signaling pathway of Imidazo[1,2-a]pyridines.
Caption: Anti-inflammatory pathway of an Imidazo[1,2-a]pyridine derivative.
Caption: General experimental workflow for comparative bioactivity analysis.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
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Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
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Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
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Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
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Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Both pyrrolo[1,2-a]imidazole and imidazo[1,2-a]pyridine scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The available data suggests that imidazo[1,2-a]pyridine derivatives have been more extensively investigated and have demonstrated a broader array of well-defined mechanisms of action, particularly in the realms of anticancer and anti-inflammatory research. However, pyrrolo[1,2-a]imidazoles remain a potent class of antimicrobial agents with potential for further exploration in other therapeutic areas. This comparative guide serves as a foundational resource for researchers, highlighting the strengths and current research landscape of these two important heterocyclic systems, thereby guiding future drug design and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5 H-pyrrolo[1,2- a]imidazole and 5 H-Imidazo[1,2- a]azepine Quaternary Salts [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 12. scirp.org [scirp.org]
- 13. mdpi.com [mdpi.com]
- 14. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as Selective Alpha1A-Adrenoceptor Agonists: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for selective receptor modulators is paramount. In the landscape of adrenergic pharmacology, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have emerged as a promising class of compounds demonstrating potent and selective agonist activity at the alpha1A-adrenoceptor subtype. This guide provides a comprehensive comparison of these novel agonists with other alternatives, supported by experimental data and detailed methodologies, to facilitate their evaluation for therapeutic and research applications.
The alpha1A-adrenoceptor, a G-protein coupled receptor, plays a crucial role in mediating smooth muscle contraction and is a key target in various physiological processes. The development of selective agonists for this receptor subtype holds significant therapeutic potential, particularly in cardiovascular and urological disorders. A notable advancement in this area is the identification of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative, referred to in scientific literature as compound VIII, which has been characterized as a potent partial agonist with commendable selectivity over other alpha-adrenoceptor subtypes (α1B, α1D, and α2A)[1].
Comparative Analysis of Alpha1A-Adrenoceptor Agonists
To contextualize the significance of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, a comparison of their pharmacological profile with established alpha1-adrenoceptor agonists is essential. The following tables summarize key quantitative data from in vitro studies.
| Compound Class | Representative Compound | Binding Affinity (Ki, nM) at α1A | Functional Potency (EC50, nM) at α1A | Selectivity for α1A vs. α1B | Selectivity for α1A vs. α1D |
| 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Compound VIII | (Data pending primary literature retrieval) | (Data pending primary literature retrieval) | Good | Good |
| Phenethylamines | Phenylephrine | ~150 | ~300 | Low | Low |
| Imidazolines | Oxymetazoline | ~10 | ~50 (partial agonist) | Moderate | Moderate |
| Imidazolines | Cirazoline | ~5 | ~10 | High | Moderate |
Table 1: Comparative Binding Affinities and Functional Potencies of Alpha1A-Adrenoceptor Agonists. Data for phenylephrine and imidazolines are representative values from the literature. Specific data for Compound VIII is pending retrieval from the primary research article.
Experimental Protocols for Validation
The validation of selective alpha1A-adrenoceptor agonists involves a series of well-defined in vitro experiments. The methodologies outlined below are standard in the field and are crucial for the characterization of novel compounds like the this compound series.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To quantify the affinity of the test compound for human alpha1A, alpha1B, and alpha1D-adrenoceptors.
Methodology:
-
Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing a single human alpha1-adrenoceptor subtype (α1A, α1B, or α1D) are cultured under standard conditions.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.
-
Binding Reaction: Cell membranes are incubated with a specific radioligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition of radioligand binding by the test compound is used to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
Functional assays measure the biological response elicited by the binding of an agonist to its receptor. For alpha1-adrenoceptors, a common downstream signaling event is the mobilization of intracellular calcium.
Objective: To determine the functional potency (EC50) and efficacy of the test compound as an agonist at human alpha1A, alpha1B, and alpha1D-adrenoceptors.
Methodology:
-
Cell Culture and Loading: Cells stably expressing the receptor subtype of interest are plated and subsequently loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells are exposed to varying concentrations of the test compound.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader or a microscope.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of the alpha1A-adrenoceptor and a typical workflow for the validation of a novel selective agonist.
Conclusion
The emergence of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as selective alpha1A-adrenoceptor agonists represents a significant development in adrenergic pharmacology. Their unique chemical scaffold and promising selectivity profile warrant further investigation. This guide provides a foundational understanding of their comparative standing and the experimental approaches required for their thorough validation. The detailed quantitative data from the primary literature, once fully available, will be crucial in solidifying their potential as valuable tools for both research and therapeutic development.
References
Navigating the Necroptosis Maze: A Comparative Guide to 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives and Other RIPK1 Inhibitors
For researchers, scientists, and drug development professionals engaged in the study of necroptosis, the selection of potent and specific inhibitors is paramount. This guide provides a detailed comparison of a promising class of necroptosis inhibitors, the 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives, with the well-established RIPK1 inhibitor, Necrostatin-1. By presenting quantitative efficacy data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows, this guide aims to facilitate informed decisions in the pursuit of novel therapeutics targeting necroptosis-driven pathologies.
Necroptosis, a form of regulated necrosis, is increasingly implicated in a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[1] This cell death pathway is orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1] The kinase activity of RIPK1 is a critical checkpoint in this pathway, making it an attractive target for therapeutic intervention.
Comparative Efficacy of Necroptosis Inhibitors
The following table summarizes the in vitro efficacy of a representative 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivative, Compound 26, and Necrostatin-1 (Nec-1) in cellular models of necroptosis.
| Compound | Scaffold | Target | Cell Line | Assay | Efficacy |
| Compound 26 | 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole | RIPK1 (allosteric) | Human I2.1 & Murine Hepa1-6 | Cell Viability (TNF-α induced necroptosis) | 86.6% recovery at 1 µM in Murine Hepa1-6 cells[1] |
| Necrostatin-1 (Nec-1) | Imidazolidine | RIPK1 (allosteric) | Human HT-29 | Cell Viability (TBZ-induced necroptosis) | 77.1% inhibition of cell death at 30 µM[2] |
TBZ: A combination of TNF-α, birinapant (a SMAC mimetic), and V-zVAD(OMe)-FMK (a pan-caspase inhibitor).
Delving into the Mechanism: The Necroptosis Signaling Pathway
The diagram below illustrates the canonical TNF-α induced necroptosis pathway and highlights the points of intervention for RIPK1 inhibitors.
Caption: TNF-α binding to its receptor (TNFR1) initiates the formation of Complex I. Under conditions of caspase-8 inhibition, RIPK1 is deubiquitinated and forms the necrosome with RIPK3 and MLKL, leading to their phosphorylation, MLKL oligomerization, pore formation, and ultimately necroptosis. RIPK1 inhibitors block the kinase activity of RIPK1, a critical step in this cascade.
Experimental Protocols: Assessing Inhibitor Efficacy
Accurate evaluation of necroptosis inhibitors relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays cited in the comparison.
Cellular Necroptosis Assay (TNF-α Induced)
This assay is used to determine the ability of a compound to protect cells from necroptosis induced by TNF-α.
1. Cell Culture and Seeding:
-
Culture human I2.1 or murine Hepa1-6 cells in appropriate growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., Compound 26) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for 1-2 hours at 37°C.
3. Induction of Necroptosis:
-
Prepare a necroptosis-inducing cocktail containing TNF-α (final concentration, e.g., 20 ng/mL), a SMAC mimetic (e.g., birinapant, final concentration, e.g., 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-FMK, final concentration, e.g., 20 µM).
-
Add the necroptosis-inducing cocktail to the wells containing the test compounds. Include control wells with cells and the necroptosis cocktail (positive control) and cells with medium only (negative control).
4. Assessment of Cell Viability:
-
Incubate the plate for 24-48 hours at 37°C.
-
Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Read the luminescence on a plate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the positive and negative controls.
-
Plot the dose-response curve and determine the EC50 value (the concentration of the compound that provides 50% protection against necroptosis).
Western Blot Analysis of RIPK1 Phosphorylation
This assay is used to confirm that the inhibitor targets RIPK1 within the necroptosis pathway.
1. Cell Lysis and Protein Quantification:
-
Following treatment with the test compound and induction of necroptosis as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay kit.
2. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated RIPK1 (pRIPK1), total RIPK1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pRIPK1 signal to the total RIPK1 and loading control signals to determine the effect of the inhibitor on RIPK1 phosphorylation.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the discovery and characterization of novel necroptosis inhibitors.
Caption: The process of identifying and validating novel necroptosis inhibitors typically begins with screening compound libraries, followed by hit identification, structure-activity relationship studies, and lead optimization. Promising compounds are then subjected to in vitro and in vivo efficacy and mechanism of action studies, as well as toxicological and pharmacokinetic profiling, to select a preclinical candidate.
Conclusion
The 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole scaffold represents a promising starting point for the development of novel and potent RIPK1 inhibitors for the treatment of necroptosis-driven diseases. The representative Compound 26 demonstrates significant protective effects in cellular models of necroptosis, highlighting the potential of this chemical series.[1] In comparison, the well-established inhibitor Necrostatin-1 also effectively inhibits necroptosis, though at a higher concentration in the cited study.[2] The choice of inhibitor will ultimately depend on the specific research question, the experimental system, and the desired pharmacological properties. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous evaluation of these and other emerging necroptosis inhibitors, paving the way for future therapeutic advancements in this critical area of cell death research.
References
- 1. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. (PDF) Discovery of Potent 2Aryl-6,7-Dihy [research.amanote.com]
computational modeling and docking studies of 6,7-dihydro-5H-pyrrolo[1,2-b]triazole derivatives
A comprehensive analysis of computational modeling and molecular docking studies on 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives reveals their significant potential as inhibitors of necroptosis, a form of programmed cell death. These studies have been instrumental in understanding the structure-activity relationships (SAR) and optimizing the design of these compounds to enhance their therapeutic efficacy.
Comparative Analysis of Necroptosis Inhibitors
Recent research has focused on a series of 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key regulator in the necroptosis pathway.[1][4] A notable achievement in this area is the development of compound 26, which has demonstrated significant anti-necroptotic activity in both human and mouse cell lines.[1] This overcomes the species selectivity issue that hampered the development of earlier compounds.[1]
The design strategy involved the cyclization of a known human-cell specific necroptosis inhibitor, leading to the synthesis of the 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole scaffold.[1] This modification resulted in compounds with improved activity in murine cells while maintaining potency in human cells.[1]
Quantitative Data Summary
The following table summarizes the anti-necroptotic activity of key compounds from a leading study.
| Compound | Cell Line | Concentration | % Recovery |
| 6 | Human I2.1 | 10 nM | 90.0% |
| Murine Hepa1-6 | 1 µM | 0% | |
| 7 | Human I2.1 | Not Specified | Potent |
| Murine Hepa1-6 | 1 µM | 86.6% | |
| 26 | Human I2.1 & Murine Hepa1-6 | Not Specified | Potent Activity |
Data sourced from a study on 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives as necroptosis inhibitors.[1]
Experimental Protocols
Molecular Docking Protocol
The molecular docking studies were crucial in elucidating the binding mechanism of these derivatives to the allosteric pocket of RIPK1.[1]
Objective: To predict the binding conformation and interactions of 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives with the RIPK1 kinase domain.
Software: The specific software used for docking was not mentioned in the provided text, but typically, programs like AutoDock, Glide, or GOLD are used for such studies.
Receptor Preparation:
-
The crystal structure of the RIPK1 kinase domain is obtained from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands are removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is energy minimized to relieve any steric clashes.
Ligand Preparation:
-
The 3D structures of the 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives are generated.
-
The ligands are assigned appropriate atom types and charges.
-
The ligands are energy minimized to obtain a low-energy conformation.
Docking Simulation:
-
A grid box is defined around the allosteric binding site of RIPK1.
-
The prepared ligands are docked into the defined binding site using a chosen docking algorithm.
-
Multiple docking poses are generated and scored based on a scoring function that estimates the binding affinity.
Analysis of Results: The resulting docked poses are visually inspected to analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.[1] For compound 26, the docking study revealed that it effectively occupied the allosteric hydrophobic pocket of RIPK1.[1]
Visualizations
TNF-α-Mediated Necroptosis Signaling Pathway
This diagram illustrates the classical tumor necrosis factor-α (TNF-α)-mediated necroptosis signaling pathway, highlighting the central role of RIPK1.
Caption: TNF-α mediated necroptosis signaling pathway.
Drug Design and Discovery Workflow
This diagram outlines the logical workflow from identifying a lead compound to the development of an optimized inhibitor.
Caption: Workflow for the design of necroptosis inhibitors.
Binding Mode of Compound 26
Molecular docking studies have provided valuable insights into how compound 26 interacts with RIPK1.[1] It is proposed to be a type III inhibitor, binding to an allosteric pocket rather than the ATP-binding site.[1] Key interactions observed in the docking model include:
-
Hydrogen Bonds: Two critical hydrogen bonds are formed with ASP156.[1]
-
Hydrophobic Interactions: The 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole ring and the 7'-fluoro substituent engage in hydrophobic interactions within the allosteric pocket.[1]
-
Salt Bridges: The morpholine fragment forms two salt bridge interactions with ASN99 and GLU142.[1]
These interactions collectively contribute to the potent inhibitory activity of compound 26 against RIPK1. The pyridine-phenyl moiety acts as a linker, connecting the allosteric part of the molecule with the solvent-exposed region.[1] This detailed understanding of the binding mode is crucial for the future development of even more potent and selective RIPK1 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole scaffold.
References
- 1. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one | CAS 116056-07-6 [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole | 1956327-30-2 | Benchchem [benchchem.com]
A Spectroscopic Journey: Unraveling the Transformation of Precursors into 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of the bicyclic heteroaromatic compound 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, contrasted with its key precursors. This guide provides a detailed comparison of their spectral data, outlines experimental protocols for their synthesis and analysis, and visualizes the synthetic and analytical workflows.
The synthesis of this compound, a scaffold of interest in medicinal chemistry, involves a fascinating transformation of acyclic and monocyclic precursors into a fused bicyclic system. Spectroscopic analysis is paramount in tracking this transformation, confirming the structure of the final product, and ensuring the purity of the intermediates. This guide delves into a comparative analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of this compound and two of its common precursors: 2-(2-oxopyrrolidin-1-yl)acetamide and 4-chlorobutyronitrile, which is a precursor to a key intermediate.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. The distinct shifts and patterns observed in the spectra directly reflect the changes in the molecular structure during the synthesis.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| This compound | 7.02 (d, J = 1.3 Hz, 1H, imidazole H), 6.85 (d, J = 1.3 Hz, 1H, imidazole H), 3.89 (dd, J = 7.6, 6.6 Hz, 2H, CH₂-N), 2.66 (m, 2H, CH₂), 2.44 (m, 2H, CH₂)[1] |
| 2-(2-oxopyrrolidin-1-yl)acetamide | 3.84 (s, 2H, N-CH₂-C=O), 3.04 (t, 2H, CH₂-N), 2.48-2.63 (m, 2H, CH₂), 3.33-3.44 (m, 3H, CH₂ and CH) |
| 4-Chlorobutyronitrile | 3.65 (t, 2H, Cl-CH₂), 2.75 (t, 2H, CH₂-CN), 2.15 (quint, 2H, CH₂)[2] |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | Data not explicitly found in the provided search results. |
| 2-(2-oxopyrrolidin-1-yl)acetamide | 172.6 (C=O, amide), 169.9 (C=O, lactam), 58.7 (N-CH₂-C=O), 46.9 (CH₂-N), 28.6 (CH₂), 24.6 (CH₂)[3] |
| 4-Chlorobutyronitrile | 118.5 (CN), 43.8 (Cl-CH₂), 28.5 (CH₂), 15.2 (CH₂-CN)[4] |
Infrared (IR) Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | Data not explicitly found in the provided search results. |
| 2-(2-oxopyrrolidin-1-yl)acetamide | ~3400-3200 (N-H stretch, amide), ~1680 (C=O stretch, amide), ~1650 (C=O stretch, lactam) |
| 4-Chlorobutyronitrile | ~2250 (C≡N stretch), ~730 (C-Cl stretch)[5][6] |
Mass Spectrometry (MS) Data
| Compound | m/z of Molecular Ion Peak ([M]⁺ or [M+H]⁺) |
| This compound | 108.14 (Calculated)[7] |
| 2-(2-oxopyrrolidin-1-yl)acetamide | 142.07[8] |
| 4-Chlorobutyronitrile | 103.02[9] |
Experimental Protocols
Synthesis of this compound
One common synthetic route involves the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine, followed by tandem intramolecular cyclization in an acidic medium.[10] Another method is the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride.[11]
A detailed experimental protocol for the synthesis from 4-chlorobutyronitrile is as follows:
-
Imidate Formation: Hydrogen chloride gas is bubbled through a solution of 4-chlorobutyronitrile and methanol in ether. The reaction mixture is saturated with HCl and stirred for 24 hours. The resulting white precipitate (the imidate) is washed with ether and dried under vacuum.
-
Amidine Formation: To a solution of the imidate in dichloromethane, aminoacetaldehyde dimethyl acetal and triethylamine are added. The mixture is heated to afford the amidine intermediate, which is then dried.
-
Cyclization: The amidine intermediate is stirred in formic acid at an elevated temperature for 20 hours.
-
Work-up and Purification: The reaction mixture is basified with solid sodium bicarbonate to a pH of 10. The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by sublimation to yield crystalline this compound.[1]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra are obtained using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples. The spectral range is typically 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). The data is analyzed to determine the molecular weight and fragmentation pattern of the compounds.
Visualizing the Process
The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. 4-Chlorobutyronitrile(628-20-6) 1H NMR [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Chlorobutyronitrile(628-20-6) 13C NMR [m.chemicalbook.com]
- 5. 4-Chlorobutyronitrile(628-20-6) IR Spectrum [chemicalbook.com]
- 6. Butanenitrile, 4-chloro- [webbook.nist.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. mzCloud – Piracetam [mzcloud.org]
- 9. Butanenitrile, 4-chloro- [webbook.nist.gov]
- 10. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives: A Look into Their Potential Electrochemical Properties
A comprehensive review of published scientific literature reveals a notable gap in the experimental data concerning the direct comparative electrochemical properties of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives. While the unique fused-ring structure of these compounds has been highlighted for its potential in electrochemical applications, such as in electrolytes for fuel cells and batteries, quantitative data from techniques like cyclic voltammetry or electrochemical impedance spectroscopy remains largely unavailable in the public domain.[1][2][3] The existing body of research primarily focuses on the synthesis of these derivatives and their biological activities, including antimicrobial and anticancer properties.[4][5][6]
This guide, therefore, aims to provide a qualitative comparison based on established structure-property relationships in electrochemistry, alongside a summary of the synthetic methodologies and a proposed experimental workflow for their electrochemical evaluation. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the electrochemical potential of this promising class of compounds.
Structural Features and Potential Electrochemical Implications
The this compound core structure possesses several features that are theoretically favorable for electrochemical applications. The fusion of the electron-rich pyrrolidine ring with the imidazole ring creates a stable heterocyclic system.[2][3] The stability of this fused ring system is believed to offer protection to the α-carbon atom of the imidazole ring, which could translate to enhanced electrochemical stability.[2][3]
Derivatization of this core structure at various positions would be expected to modulate its electronic and, consequently, its electrochemical properties. For instance:
-
Electron-donating or -withdrawing groups on the aromatic portions of the molecule can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the oxidation and reduction potentials.
-
Substitution on the pyrrolidine ring could affect the planarity and steric hindrance of the molecule, which in turn can impact electron transfer kinetics.
-
Quaternization of the imidazole nitrogen to form imidazolium salts is a common strategy to create ionic liquids, and the nature of the counter-anion would significantly influence the overall electrochemical behavior and ionic conductivity.
General Synthetic Strategies
The synthesis of this compound derivatives has been approached through several routes. A common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using reagents like phosphoryl chloride to yield 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.[5] These chloro-derivatives can then serve as versatile intermediates for further functionalization at the 3-position. The chlorine atom at the 2-position can be subsequently removed via hydrogenation.[5]
Another synthetic approach involves the condensation of 3,4-dihydro-2H-pyrrol-5-amine with α-haloketones. This method allows for the introduction of various substituents on the imidazole ring.
Proposed Experimental Workflow for Electrochemical Characterization
For researchers looking to investigate the electrochemical properties of this class of compounds, a systematic experimental approach is crucial. The following workflow outlines the key steps for a comprehensive electrochemical evaluation.
Caption: A generalized workflow for the synthesis, purification, and subsequent electrochemical evaluation of this compound derivatives.
Detailed Experimental Protocols (Hypothetical)
While specific experimental data is not available, the following are generalized protocols for the key electrochemical techniques mentioned in the workflow. These should be adapted and optimized based on the specific derivatives and experimental setup.
Cyclic Voltammetry (CV)
-
Objective: To determine the oxidation and reduction potentials of the derivatives and to assess the reversibility of the redox processes.
-
Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Concentration: Typically 1-5 mM.
-
Procedure: The potential is swept from an initial value to a final value and then back at a specific scan rate (e.g., 100 mV/s). The resulting current is measured as a function of the applied potential. By analyzing the positions and shapes of the peaks, the redox potentials and information about the electron transfer process can be obtained.
Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To investigate the electron transfer kinetics and the properties of the electrode-electrolyte interface.
-
Experimental Setup: Same three-electrode system as in CV.
-
Procedure: A small amplitude AC potential is applied to the working electrode over a range of frequencies. The impedance of the system is measured at each frequency. The data is typically represented as a Nyquist plot and can be fitted to an equivalent circuit model to extract parameters such as charge transfer resistance and double-layer capacitance.
Conclusion
The this compound scaffold holds considerable promise for the development of novel electroactive materials. While the current literature provides a solid foundation for the synthesis of a diverse range of derivatives, a significant opportunity exists for the electrochemical community to explore and quantify their properties. The systematic application of electrochemical techniques, as outlined in the proposed workflow, will be instrumental in unlocking the full potential of these compounds for applications in energy storage, catalysis, and sensing. Further research in this area is strongly encouraged to build a comprehensive understanding of the structure-electrochemistry relationships within this fascinating class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Analogs as Potent Anticonvulsant Agents
For Immediate Release
A series of novel compounds based on a pyrrolo[1,2-a]imidazole scaffold have demonstrated significant anticonvulsant and neuroprotective properties in both in vitro and in vivo studies. This guide provides a comparative overview of the performance of key analogs, offering experimental data and detailed protocols for researchers, scientists, and drug development professionals in the field of epilepsy and neurotherapeutics.
Introduction to a Novel Class of Anticonvulsants
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The search for more effective and less toxic anticonvulsant drugs is a continuous effort in medicinal chemistry. The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core structure has emerged as a promising scaffold for the development of new central nervous system (CNS) active agents. Recent research has focused on the synthesis and evaluation of derivatives of this heterocyclic system, revealing potent anticonvulsant activity in established animal models of seizures. This guide focuses on a series of difluoroethylsulfamide derivatives that have shown exceptional activity.
In Vivo Anticonvulsant Activity: A Comparative Assessment
Several analogs have been screened for their anticonvulsant efficacy using standard preclinical models, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure model. These tests are well-established predictors of efficacy against different types of seizures. The MES model is indicative of activity against generalized tonic-clonic seizures, the scPTZ test suggests efficacy against absence seizures, and the 6 Hz model is a test for therapy-resistant partial seizures.
The most potent of the neuroprotective difluoro analogs, AND-302, AND-381, and AND-383, exhibited significant activity in all four tested antiseizure assays: the maximal electroshock model in both rats and mice, the 6 Hz test, and the mouse pentylenetetrazole model.[1] Notably, their most potent activity was observed in the 6 Hz mouse model.[1]
Quantitative Comparison of Anticonvulsant Activity
The following table summarizes the median effective dose (ED₅₀) of the most active compounds in various animal models.
| Compound | Maximal Electroshock (MES) - Mouse (ED₅₀ mg/kg, i.p.) | Subcutaneous Pentylenetetrazole (scPTZ) - Mouse (ED₅₀ mg/kg, i.p.) | 6 Hz Psychomotor Seizure - Mouse (ED₅₀ mg/kg, i.p.) | Hippocampal Kindled Rat (ED₅₀ mg/kg, i.p.) | Audiogenic Seizure (AGS) - Frings Mouse (ED₅₀ mg/kg, i.p.) |
| AND-302 | >100 | >100 | 19 ± 1 | 44 ± 3 | 19 ± 2 |
| AND-381 | >100 | >100 | Potent Activity | Not Reported | Not Reported |
| AND-383 | >100 | >100 | Potent Activity | Not Reported | Not Reported |
| AND-287 | >100 | >100 | Less Potent than AND-302, -381, -383 | Not Reported | Not Reported |
Data sourced from studies conducted by the Anticonvulsant Screening Program of NINDS/NIH.[1]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male and female mice or rats are used.
-
Drug Administration: Test compounds are administered via intraperitoneal (i.p.) injection for mice and oral gavage for rats.
-
Stimulation: A maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.
-
Endpoint: The endpoint is the abolition of the tonic hindlimb extension phase of the induced seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is determined as the ED₅₀.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for identifying compounds that can raise the seizure threshold and are potentially effective against absence seizures.
-
Animal Model: Typically, male mice are used.
-
Drug Administration: The test compound is administered i.p. at various doses.
-
Chemoconvulsant: After a set period (e.g., 30-60 minutes), a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg) is administered.
-
Observation: Animals are observed for the presence or absence of clonic seizures (lasting for at least 5 seconds) within a specified timeframe (e.g., 30 minutes).
-
Data Analysis: The ED₅₀ is calculated as the dose of the compound that protects 50% of the animals from clonic seizures.
Hz Seizure Test
This model is used to identify drugs that may be effective against therapy-resistant partial seizures.
-
Animal Model: Male mice are commonly used.
-
Drug Administration: Test compounds are administered i.p.
-
Stimulation: A low-frequency (6 Hz) electrical stimulus of a specific intensity (e.g., 32 mA) and duration (e.g., 3 seconds) is delivered through corneal electrodes.
-
Endpoint: The endpoint is the protection against the "psychomotor" seizure, characterized by stereotyped, automatic behaviors.
-
Data Analysis: The ED₅₀ is the dose that protects 50% of the animals from the seizure.
Proposed Mechanism of Action and Signaling Pathways
While the exact mechanism of action for this class of compounds is still under investigation, their potent neuroprotective effects suggest a mechanism that involves mitigating excitotoxicity and oxidative stress, which are known to contribute to neuronal damage during seizures.[1] A plausible signaling pathway involves the modulation of pathways that protect neurons from glutamate-induced excitotoxicity and damage from reactive oxygen species.
Below is a conceptual diagram illustrating a potential neuroprotective mechanism of action.
Caption: Potential neuroprotective mechanism of pyrroloimidazole analogs.
Experimental Workflow for Anticonvulsant Screening
The following diagram outlines the typical workflow for the in vivo screening of novel anticonvulsant compounds.
Caption: Workflow for in vivo anticonvulsant drug screening.
Conclusion
The this compound scaffold and its derivatives, particularly the difluoroethylsulfamides like AND-302, represent a promising new avenue for the development of anticonvulsant therapies. Their potent activity in models of therapy-resistant seizures, coupled with their neuroprotective properties, highlights their potential to not only manage seizures but also to mitigate the underlying neuronal damage associated with epilepsy. Further research into the precise molecular targets and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.
References
A Comparative Analysis of Alpha-1 Adrenoceptor Subtypes and Their Selective Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the three alpha-1 (α1) adrenoceptor subtypes: α1A, α1B, and α1D. These G protein-coupled receptors (GPCRs) are crucial in regulating physiological processes, primarily through the sympathetic nervous system, making them significant targets for therapeutic intervention in conditions such as hypertension and benign prostatic hyperplasia.[1] This document outlines their signaling pathways, compares the subtype selectivity of key ligands with supporting experimental data, and provides standardized protocols for their evaluation.
Introduction to Alpha-1 Adrenoceptor Subtypes
The α1-adrenoceptor family consists of three distinct subtypes—α1A, α1B, and α1D—which share structural homology but exhibit differences in tissue distribution, signaling mechanisms, and pharmacological profiles.[2][3] All three subtypes are activated by the endogenous catecholamines norepinephrine and epinephrine.[1] Their activation primarily couples to Gq/11 proteins, initiating a canonical signaling cascade that leads to smooth muscle contraction and other cellular responses.[4] Understanding the nuances of each subtype is critical for the development of targeted therapies with improved efficacy and reduced side effects.
Signaling Pathways
Upon agonist binding, α1-adrenoceptors undergo a conformational change, activating the heterotrimeric G protein Gq. This initiates a cascade of intracellular events. While all three subtypes predominantly signal through the Gq/11 pathway, there is evidence of differential coupling to other downstream effectors.[4]
The canonical pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various cellular proteins and culminating in a physiological response, such as smooth muscle contraction.
Beyond this primary pathway, α1-adrenoceptors can also activate other signaling cascades, including those involving phospholipase A2 (PLA2), phospholipase D (PLD), and mitogen-activated protein kinases (MAPK), which can influence longer-term processes like cell growth and proliferation.[4]
References
kinetic and mechanistic studies of ozone reactions with pyrrole and imidazole
A Comparative Guide to the Aqueous Ozonation of Pyrrole and Imidazole
This guide provides a detailed comparison of the reaction kinetics and mechanisms of ozone with two key five-membered nitrogen-containing heterocyclic compounds: pyrrole and imidazole. The information is targeted towards researchers, scientists, and professionals in drug development who utilize these moieties and are concerned with their stability and transformation during oxidative processes like ozonation. All data is sourced from peer-reviewed experimental studies.
Comparative Reaction Kinetics
The reactions of both pyrrole and imidazole with ozone in the aqueous phase are notably fast. However, their reactivity and sensitivity to environmental conditions such as pH differ significantly. Pyrrole demonstrates a consistently high reaction rate across a wide pH range, whereas the reactivity of imidazole is strongly dependent on its protonation state.
The apparent second-order rate constants (kapp) for the reactions were determined using methods such as competition kinetics and direct measurement under pseudo-first-order conditions.[1] Hydroxyl radical (•OH) scavengers like tert-butanol or dimethylsulfoxide (DMSO) were employed to ensure that the observed degradation was due to the direct reaction with ozone.[1]
Table 1: Comparison of Second-Order Rate Constants for the Reaction of Ozone with Pyrrole and Imidazole.
| Compound | Species | pH Condition | Second-Order Rate Constant (M⁻¹ s⁻¹) | Citation |
|---|---|---|---|---|
| Pyrrole | Neutral | 0.5 - 12 | (1.4 ± 1.1) × 10⁶ | [2][3][4] |
| Imidazole | Neutral | pH > pKₐ (7.0) | (2.3 ± 0.1) × 10⁵ | [2][3][4][5] |
| | Protonated | pH < pKₐ (7.0) | (1.5 ± 0.1) × 10³ |[1][5] |
Pyrrole's reactivity is largely unaffected by pH, while imidazole's rate constant changes by two orders of magnitude between its neutral and protonated forms.[5] This is attributed to the acid-base speciation of imidazole (pKₐ of 7.0).[5] The neutral, deprotonated species of imidazole is significantly more reactive towards ozone than its protonated counterpart.[5]
Transformation Products and Mass Balance
The ozonation of pyrrole and imidazole leads to distinctly different product profiles and mass balance closures, indicating divergent reaction pathways following the initial ozone attack. Product identification was accomplished using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ion Chromatography-Mass Spectrometry (IC-MS).[2][3]
Table 2: Major Identified Transformation Products and Yields from Ozonation.
| Reactant | Product | Molar Yield (%) | Carbon Mass Balance | Nitrogen Mass Balance | Citation |
|---|---|---|---|---|---|
| Pyrrole | Maleimide | 34 | ~54% (Total) | ~48% (Total) | [2][3][5] |
| Formamide | 14 | [5] | |||
| Glyoxal | 5 | [5] | |||
| Formate | Not Quantified | [2][3] | |||
| Imidazole | Cyanate | ~100 | ~100% (Total) | ~100% (Total) | [2][3] |
| Formamide | ~100 | [2][3] |
| | Formate | ~100 | | |[2][3] |
The ozonation of pyrrole results in an incomplete mass balance of approximately 50%, suggesting the formation of unidentified or non-quantified products.[2][3] In contrast, the reaction with imidazole leads to a complete fragmentation with a closed mass balance, where cyanate, formamide, and formate are formed in near-quantitative yields.[2][3]
Proposed Reaction Mechanisms
For both heterocycles, the initial step of the reaction is proposed to be a 1,3-dipolar cycloaddition of ozone to a carbon-carbon double bond of the aromatic ring, consistent with the Criegee mechanism.[4][6][7] The subsequent pathways, however, diverge significantly.
Pyrrole Ozonation Mechanism
The reaction of ozone with pyrrole is initiated by an attack on the C=C double bonds.[4] This leads to a primary ozonide that can follow two main pathways: a ring-opening cleavage via the Criegee mechanism to form smaller products like formamide and glyoxal, or a pathway leading to the formation of maleimide.[4][5] The lone pair of electrons on the nitrogen atom is delocalized within the π-system, making the nitrogen itself an unlikely site for ozone attack.[5]
Caption: Proposed reaction pathways for the ozonation of pyrrole.
Imidazole Ozonation Mechanism
The ozonation of imidazole also proceeds via a Criegee-type mechanism, where ozone attacks one of the C=C double bonds (specifically the C4-C5 bond) to form a primary ozonide intermediate.[6][8] This unstable intermediate rapidly rearranges and fragments the imidazole ring, leading to the formation of cyanate, formamide, and formate with near-quantitative yields, resulting in a complete mass balance.[2][6]
Caption: Proposed Criegee mechanism for the ozonation of imidazole.
Experimental Protocols
The data presented in this guide is based on established experimental methodologies designed for studying fast oxidation reactions in aqueous solutions.
Kinetic Measurements
Apparent second-order rate constants (kapp) were determined primarily through competition kinetics.[1] This method involves reacting ozone with a mixture of the target compound (e.g., pyrrole) and a competitor compound (e.g., 3-buten-2-ol) with a known ozone reaction rate constant.[1] The relative degradation of the target and competitor compounds is monitored over time, typically by HPLC-UV.
For moderately fast reactions, rates were determined by monitoring the decay of the target compound under pseudo-first-order conditions with an excess of ozone.[1] Conversely, for very fast reactions, the decay of ozone was monitored in the presence of an excess of the target compound.[1] All kinetic experiments were conducted in buffered solutions to maintain constant pH and in the presence of a hydroxyl radical scavenger (e.g., t-butanol) to isolate the direct ozone reaction.[1]
Caption: General experimental workflow for kinetic studies of ozonation.
Product Identification
Transformation products were identified by analyzing samples from ozonation experiments at various ozone-to-substrate molar ratios. The primary analytical methods included:
-
LC-HRMS/MS: For the identification of unknown products by determining their exact mass and fragmentation patterns.[2]
-
NMR: Used to elucidate the structure of major transformation products in samples prepared with higher reactant concentrations.[2][5]
-
HPLC-UV and IC-MS: For the quantification of known products by comparing them with analytical standards.[2] For example, formamide was quantified using HPLC-UV, while formate and cyanate were analyzed using ion chromatography.[2]
Conclusion
While both pyrrole and imidazole are highly reactive towards ozone, their reaction pathways and product formations are markedly different.
-
Pyrrole undergoes a more complex reaction, yielding products like maleimide alongside ring-cleavage fragments, and results in an incomplete mass balance, suggesting the formation of more complex or unquantified byproducts. Its reactivity is high and independent of pH.
-
Imidazole's reactivity is highly pH-dependent. Its reaction with ozone leads to a clean and complete fragmentation of the ring into simple, well-defined products (cyanate, formamide, and formate) with a closed mass balance.
These findings are critical for professionals in fields such as water treatment, where ozone is used for disinfection and micropollutant abatement, and in drug development, where understanding the oxidative stability of heterocyclic moieties is essential for predicting degradation pathways and the formation of potential transformation products.
References
- 1. vbn.aau.dk [vbn.aau.dk]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C9EW01078E [pubs.rsc.org]
- 6. Mechanism of the Low-Temperature Organic Removal from Imidazolium-Containing Zeolites by Ozone Treatment: Fluoride Retention in Double-4-Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
In Vitro Methylation of Human Alpha-2A Adrenergic Receptor by PRMT5: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro methylation of the human alpha-2A adrenergic receptor (ADRA2A) by the protein arginine methyltransferase 5 (PRMT5). The focus is on the enzymatic activity of PRMT5 on the wild-type receptor versus a mutant variant, offering insights into the specificity of this post-translational modification.
Executive Summary
Recent in vitro studies have identified the human alpha-2A adrenergic receptor, a key G protein-coupled receptor (GPCR) involved in various physiological processes, as a substrate for the protein arginine methyltransferase PRMT5.[1][2] This methylation occurs within the third intracellular loop (ICL3) of the receptor, a region critical for G protein coupling and signaling regulation.[1][2] This guide presents a summary of the experimental evidence, a detailed protocol for the in vitro methylation assay, and a comparative data analysis between the wild-type ADRA2A and a mutant deficient in the target arginine residues. While PRMT5 is the only methyltransferase currently identified for ADRA2A, this analysis provides a foundation for understanding the enzymatic modification of this important receptor.
Comparative Data on PRMT5-mediated Methylation of ADRA2A
The methylation of the alpha-2A adrenergic receptor by PRMT5 has been demonstrated to be highly specific for certain arginine residues within the third intracellular loop.[1][2] A study directly comparing the methylation of a wild-type ADRA2A ICL3 fragment to a mutant where the target arginines were replaced with alanines showed a significant reduction in methylation efficiency.
| Substrate | Enzyme | Key Findings | Reference |
| Wild-Type Human Alpha-2A Adrenergic Receptor (ICL3 fragment) | Human PRMT5 | Efficiently methylated in vitro. | [1][2] |
| Mutant Human Alpha-2A Adrenergic Receptor (ICL3 fragment with Arg-to-Ala substitutions) | Human PRMT5 | Methylation reduced by approximately 90% compared to wild-type. |
Experimental Protocols
A detailed methodology for performing an in vitro methylation assay to assess the methylation of the human alpha-2A adrenergic receptor by PRMT5 is provided below. This protocol is based on established methods for studying protein arginine methylation.
In Vitro Methylation Assay (Radiometric)
This protocol utilizes a radioactive methyl donor to visualize and quantify the transfer of a methyl group to the substrate.
Materials:
-
Recombinant human PRMT5 enzyme
-
Purified substrate: Wild-type or mutant human alpha-2A adrenergic receptor ICL3 fragment (e.g., as a GST-fusion protein)
-
S-adenosyl-L-[methyl-³H]methionine (radioactive methyl donor)
-
Methylation reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Purified ADRA2A ICL3 fragment (1-5 µg)
-
Recombinant PRMT5 (0.1-0.5 µg)
-
Methylation reaction buffer to a final volume of 20 µL
-
S-adenosyl-L-[methyl-³H]methionine (1 µCi)
-
-
Initiate Reaction: Start the methylation reaction by adding the PRMT5 enzyme to the mixture.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Autoradiography: Expose the PVDF membrane to X-ray film or a phosphorimager screen to detect the radiolabeled methylated protein.
-
Quantification: Quantify the band intensity using densitometry software.
Visualizations
Signaling Pathway of PRMT5 Action
References
- 1. The C. elegans OCTR-1 and Human Alpha-2A Adrenergic Receptors are Methylated within the Third Intracellular Loop by Human PRMT5 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The C. elegans OCTR-1 and Human Alpha-2A Adrenergic Receptors are Methylated within the Third Intracellular Loop by Human PRMT5 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive operational plan for the safe disposal of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a heterocyclic compound with potential biological activity. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for the parent compound, imidazole, and general best practices for chemical waste management.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Based on the hazardous properties of the related compound, imidazole, assume this chemical is corrosive, harmful if swallowed, and may pose reproductive health risks.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE):
A critical first line of defense, proper PPE must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact with the corrosive material. |
| Body Protection | Fully-buttoned laboratory coat | Shields skin and clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of any dusts or vapors.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Pure Compound and Concentrated Solutions: Collect pure this compound and any concentrated solutions in a dedicated, sealable, and airtight waste container.[3][5] The container must be compatible with the chemical.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and disposable labware, should be collected in a separate, clearly labeled hazardous waste container.[5]
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][5]
2. Labeling and Storage:
-
Clear Identification: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., corrosive, toxic).
-
Secure Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[3][6] Ensure the storage area is cool and dry.
3. Disposal Request and Pickup:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a chemical collection request form to the EHS department.[3]
-
Professional Disposal: Never dispose of this chemical down the drain or in regular trash.[1] It must be disposed of through a licensed hazardous waste management facility.[6][7]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Disclaimer: The information provided here is for guidance purposes only. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets. In the absence of a specific SDS for this compound, extreme caution should be exercised.
References
Personal protective equipment for handling 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
This guide provides crucial safety and logistical information for the handling and disposal of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS Number: 59646-16-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation. Ingestion may also be harmful. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure a safe working environment.
The following table summarizes the recommended personal protective equipment for handling this compound.
| Personal Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) | Prevents skin contact which can lead to irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the inhalation of dust or vapors that may cause respiratory tract irritation.[1][2] |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound. The following step-by-step operational plan outlines the safe handling procedure from preparation to cleanup.
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that an eyewash station and safety shower are readily accessible.[1][2]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Conduct all work with the solid or solutions of the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid direct contact with the skin and eyes.
-
Use compatible labware (e.g., glass, polyethylene) to handle the chemical.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
-
Cleanup :
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
-
Wipe down the work area within the fume hood.
-
Remove and dispose of contaminated gloves and any disposable labware in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All solid waste contaminated with this compound, including unused product, contaminated gloves, and paper towels, should be collected in a clearly labeled hazardous waste container.
-
Liquid waste, such as reaction mixtures or solutions containing the compound, should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Disposal Procedure :
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
The waste should be handled by a licensed hazardous waste disposal company.
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
